Debio 0617B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOYXRJCMRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Debio 0617B: A Technical Guide to its Mechanism of Action as a Multi-Kinase Inhibitor Targeting the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Debio 0617B is a first-in-class, orally available, multi-kinase inhibitor designed to potently target key kinases upstream of the Signal Transducer and Activator of Transcription (STAT) 3 and 5 signaling pathways. By simultaneously inhibiting Janus kinases (JAKs), Src family kinases (SFKs), Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs), this compound effectively suppresses the phosphorylation and activation of STAT3 and STAT5, crucial mediators of tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available preclinical data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Inhibition of Upstream Kinases to Block STAT3/STAT5 Signaling
The primary mechanism of action of this compound is the targeted inhibition of a specific constellation of tyrosine kinases that are critical for the activation of the STAT3 and STAT5 signaling cascades.[1][2] In many cancers, these pathways are constitutively activated, driving malignant phenotypes. This compound's multi-targeted approach is designed to overcome the redundancy often observed in cancer signaling networks.
The key kinase families inhibited by this compound include:
-
Janus Kinases (JAKs): Specifically targeting JAK1 and JAK2, which are central to cytokine receptor signaling that leads to STAT activation.[1]
-
Src Family Kinases (SFKs): Including c-SRC, a non-receptor tyrosine kinase that plays a significant role in various signaling pathways, including those leading to STAT3 activation.[1]
-
Abelson Kinase (ABL): A non-receptor tyrosine kinase implicated in cell growth and proliferation.[1]
-
Class III and V Receptor Tyrosine Kinases (RTKs): This includes a subset of RTKs such as FLT3, c-KIT, CSF1R, PDGFRα, PDGFRβ, and VEGFR1-3, which are often dysregulated in cancer and contribute to STAT signaling.[1]
By inhibiting these upstream kinases, this compound effectively blocks the phosphorylation of STAT3 and STAT5, preventing their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell cycle progression, survival, and angiogenesis.
Quantitative Preclinical Data
While comprehensive quantitative data from a broad kinase panel remains to be publicly disclosed, available preclinical studies have demonstrated the potent activity of this compound in cellular and in vivo models.
Cellular Activity
This compound has been shown to induce a dose-dependent inhibition of STAT3 phosphorylation in various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nmol/L) | Reference |
| A549 | In-Cell Western (ICW) | STAT3 Phosphorylation Inhibition | 175 ± 21 | |
| TU167 | Western Blot | pSRC and pSTAT3 Inhibition | Dose-dependent | [1] |
Table 1: In Vitro Cellular Activity of this compound. This table summarizes the reported cellular potency of this compound in inhibiting STAT3 phosphorylation.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the anti-tumor efficacy of this compound.
| Tumor Model | Cancer Type | Dosing Schedule | Endpoint | Result | Reference |
| 4T1 Neoadjuvant Mammary Tumor | Breast Cancer | 15 mg/kg and 20 mg/kg, oral gavage, 5 days on/2 days off | Tumor Growth Inhibition (TGI) | 49% and 64% TGI, respectively | [2] |
| 4T1 Neoadjuvant Mammary Tumor | Breast Cancer | 10 mg/kg and 20 mg/kg, oral gavage, 5 days on/2 days off | Lung Metastases | Statistically significant reduction in lung metastases | [2] |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model. This table presents the anti-tumor and anti-metastatic activity of this compound in a murine breast cancer model.
Note: Comprehensive preclinical pharmacokinetic data for this compound, including Cmax, Tmax, half-life, and bioavailability in various species, is not publicly available at this time.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on standard methodologies for kinase inhibitor characterization, the following outlines the likely experimental approaches.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases.
-
General Protocol:
-
Recombinant human kinases (e.g., JAK1, JAK2, c-SRC, ABL, etc.) are incubated with a specific substrate and ATP in a suitable reaction buffer.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Phosphorylation Assays
-
Objective: To assess the ability of this compound to inhibit the phosphorylation of target proteins (e.g., STAT3, STAT5, SRC) within a cellular context.
-
General Protocol (for Western Blotting):
-
Cancer cell lines with constitutively active STAT3/5 signaling are seeded in culture plates.
-
Cells are treated with increasing concentrations of this compound for a specified duration.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3, anti-phospho-SRC) and total protein as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.
-
In Vivo Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are inoculated with human cancer cells (cell line-derived xenograft - CDX) or implanted with tumor fragments from a patient (patient-derived xenograft - PDX).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
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This compound is administered orally at specified doses and schedules. A vehicle control is administered to the control group.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., immunohistochemistry for biomarkers).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Conclusion
This compound represents a rational and targeted approach to cancer therapy by simultaneously inhibiting multiple key kinases that drive the oncogenic STAT3 and STAT5 signaling pathways. The available preclinical data demonstrates its potential to inhibit tumor growth and metastasis. Further disclosure of comprehensive quantitative data will provide a more complete understanding of its selectivity and therapeutic window. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this promising multi-kinase inhibitor.
References
Soquelitinib: A Technical Deep Dive into its Molecular Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that functions as a selective and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a pivotal role in T-cell receptor (TCR) signaling, activation, proliferation, and differentiation.[1][2][3] This technical guide provides an in-depth overview of the molecular target profile of soquelitinib, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.
Molecular Target and Mechanism of Action
Soquelitinib's primary molecular target is Interleukin-2-inducible T-cell kinase (ITK) , a member of the Tec family of non-receptor tyrosine kinases.[1][3] Its mechanism of action is characterized by the selective and covalent binding to the cysteine residue at position 442 (CYS-442) within the ATP-binding site of the ITK enzyme.[1] This irreversible interaction effectively disrupts ITK-mediated signal transduction downstream of the T-cell receptor (TCR), thereby inhibiting the proliferation of malignant T-cells.[1]
By inhibiting ITK, soquelitinib modulates T-cell differentiation. It has been shown to suppress the production of T-helper 2 (Th2) and T-helper 17 (Th17) associated cytokines while having a minimal effect on T-helper 1 (Th1) cytokines.[2][4] This leads to a "Th1 skewing" of the immune response, which is thought to enhance anti-tumor immunity.[5] Furthermore, ITK inhibition by soquelitinib can also promote the differentiation of T-regulatory cells (Tregs), which may contribute to its therapeutic effects in inflammatory and autoimmune diseases.
Quantitative Molecular Target Profile
The selectivity and potency of soquelitinib have been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data available for soquelitinib.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity | ||||
| Kd | ITK | 6.5 nM | Not Specified | [6] |
| Enzymatic Inhibition | ||||
| IC50 | ITK | Not Specified | Not Specified | |
| Ki | ITK | Not Specified | Not Specified | |
| Cellular Activity | ||||
| IC50 | IL-2 Secretion (Jurkat cells) | 136 nM | Cellular Assay | [6] |
Table 1: Soquelitinib Potency and Binding Affinity
| Kinase Family | Selectivity over ITK | Method | Reference |
| Cysteine-Containing Kinases | |||
| 10 other Cys-containing kinases | > 80-fold | Not Specified | [6] |
| TEC Kinase Family | |||
| RLK | 115-fold | kinact/Ki measurement | [6] |
| Other Kinases | |||
| Lck | Not significantly inhibited | Kinase Activity Assay (% control: 89) | [6] |
| Fyn | Not significantly inhibited | Kinase Activity Assay (% control: 99) | [6] |
| ZAP-70 | Not significantly inhibited | Kinase Activity Assay (% control: 59) | [6] |
Table 2: Soquelitinib Kinase Selectivity
A kinome scan of soquelitinib at a concentration of 1.0 µM demonstrated a high degree of selectivity. Only eight kinases were inhibited by ≥65%, with ITK being the only kinase inhibited by more than 95%.[6]
Signaling Pathways and Experimental Workflows
Soquelitinib's Impact on the ITK Signaling Pathway
The following diagram illustrates the ITK signaling pathway and the point of intervention for soquelitinib. Upon T-cell receptor (TCR) activation, ITK is recruited to the cell membrane and activated. Activated ITK then phosphorylates and activates downstream targets, including PLCγ1, leading to the activation of transcription factors like NFAT and the subsequent production of cytokines that drive T-cell proliferation and differentiation. Soquelitinib's irreversible binding to ITK blocks these downstream signaling events.
Caption: Soquelitinib inhibits ITK, blocking downstream signaling and T-cell responses.
Experimental Workflow for Determining Kinase Inhibition Profile
The following diagram outlines a typical experimental workflow to determine the kinase inhibition profile of a compound like soquelitinib. This process involves an initial high-throughput screening against a broad panel of kinases, followed by more detailed dose-response studies to determine the IC50 for the primary target and other significantly inhibited kinases.
Caption: Workflow for determining the kinase inhibition profile of a test compound.
Detailed Experimental Protocols
In Vitro ITK Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commercially available kinase assay kits and published methodologies.
1. Materials and Reagents:
-
Recombinant human ITK enzyme (e.g., from Carna Biosciences or BPS Bioscience).
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).
-
ATP solution.
-
Substrate (e.g., Poly-(Glu4:Tyr)).
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Soquelitinib (or other test inhibitor) dissolved in DMSO.
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
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White, opaque 96-well or 384-well plates.
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Multichannel pipettes and a plate reader capable of luminescence detection.
2. Assay Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.
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Compound Preparation: Prepare a serial dilution of soquelitinib in DMSO. Further dilute the compound in 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.
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Assay Plate Setup:
-
Add the diluted soquelitinib or vehicle (DMSO in buffer) to the appropriate wells of the assay plate.
-
Add the master mix to all wells.
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To initiate the kinase reaction, add the diluted ITK enzyme to all wells except for the "no enzyme" control wells.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
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Detection:
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Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each soquelitinib concentration relative to the vehicle control.
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Plot the percent inhibition versus the logarithm of the soquelitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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T-Cell Differentiation Assay (Representative Protocol)
This protocol outlines a general method for assessing the effect of soquelitinib on T-helper cell differentiation in vitro.
1. Materials and Reagents:
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Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T-cells.
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Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).
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T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies).
-
Cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β + IL-6 for Th17).
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Soquelitinib dissolved in DMSO.
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Brefeldin A or Monensin (protein transport inhibitors).
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Antibodies for flow cytometry (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3).
-
Cell stimulation cocktail (e.g., PMA and Ionomycin).
-
Flow cytometer.
2. Assay Procedure:
-
Cell Culture: Culture the naïve CD4+ T-cells or PBMCs in the presence of T-cell activation reagents and the appropriate polarizing cytokines for the desired T-helper cell subset.
-
Compound Treatment: Add soquelitinib at various concentrations or a vehicle control (DMSO) to the cell cultures at the beginning of the differentiation period.
-
Incubation: Culture the cells for a period of 3-6 days to allow for differentiation.
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Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
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Harvest the cells and perform surface staining for T-cell markers.
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Fix and permeabilize the cells, followed by intracellular staining for key cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs).
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis:
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Gate on the CD4+ T-cell population.
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Quantify the percentage of cells expressing the hallmark cytokines or transcription factors for each T-helper subset in the soquelitinib-treated and vehicle-treated conditions.
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Analyze the dose-dependent effect of soquelitinib on the differentiation of each T-helper cell lineage.
-
Conclusion
Soquelitinib is a highly selective and potent irreversible inhibitor of ITK. Its molecular target profile is well-defined, with a clear mechanism of action that involves the covalent modification of a specific cysteine residue in the kinase domain. This targeted inhibition of ITK leads to the modulation of T-cell signaling and differentiation, favoring a Th1-skewed immune response and suppressing Th2 and Th17 pathways. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with or interested in this promising therapeutic agent.
References
Debio 0617B: A Multi-Kinase Inhibitor Targeting the STAT3/5 Signaling Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Core Tenets of Debio 0617B's Mechanism of Action
This compound is a potent, orally bioavailable small molecule that functions as a multi-kinase inhibitor, strategically targeting key upstream activators of the Signal Transducer and Activator of Transcription (STAT) 3 and STAT5 signaling pathways. Its primary mechanism of action involves the simultaneous inhibition of Janus kinases (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and several class III/V receptor tyrosine kinases (RTKs). This concerted inhibition effectively blocks the phosphorylation and subsequent activation of STAT3 and STAT5, transcription factors that are critical drivers of tumor cell proliferation, survival, and metastasis in a variety of hematological malignancies and solid tumors.
The aberrant activation of the JAK/STAT pathway is a well-documented oncogenic driver. This compound's unique profile of targeting multiple kinases upstream of STAT3/5 offers a potential advantage over single-target agents by mitigating the risk of resistance through pathway redundancy and feedback loops. Preclinical studies have demonstrated its efficacy in cancers characterized by activated STAT3 signaling, particularly in acute myeloid leukemia (AML).
Quantitative Analysis of Kinase Inhibition and Cellular Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound against key kinases and its effects on cancer cell lines.
| Target Kinase Family | Specific Kinase | IC50 (nM) | Assay Type |
| Janus Kinases (JAK) | JAK1 | Data not available | Biochemical |
| JAK2 | Data not available | Biochemical | |
| Src Family Kinases (SRC) | c-SRC | Data not available | Biochemical |
| Abelson Kinase (ABL) | ABL | Data not available | Biochemical |
| Receptor Tyrosine Kinases (RTK) - Class III | FLT3 | Data not available | Cell-based |
| c-KIT | Data not available | Cell-based | |
| CSF1R | Data not available | Cell-based | |
| PDGFRα | Data not available | Cell-based | |
| PDGFRβ | Data not available | Cell-based | |
| Receptor Tyrosine Kinases (RTK) - Class V | VEGFR1 | Data not available | Cell-based |
| VEGFR2 | Data not available | Cell-based | |
| VEGFR3 | Data not available | Cell-based |
Note: Specific biochemical IC50 values for the individual kinases targeted by this compound are not publicly available in the reviewed literature. The inhibition of these kinases is inferred from downstream effects and the drug's described target profile.[1][2][3]
| Cellular Activity | Cell Line | Parameter | Value |
| STAT3 Phosphorylation Inhibition | A549 (Non-small cell lung cancer) | EC50 | 175 ± 21 nM[4] |
| Anti-proliferative Activity (GI50) | MOLM-13 (AML) | GI50 | Not specified |
| MV4-11 (AML) | GI50 | Not specified | |
| OCI-AML2 (AML) | GI50 | Not specified | |
| OCI-AML3 (AML) | GI50 | Not specified | |
| HL-60 (AML) | GI50 | Not specified |
Note: While GI50 values for several AML cell lines have been determined, the specific numerical data is not detailed in the available publications.[3]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and the methodologies used in its characterization, the following diagrams are provided.
References
Debio 0617B: A Multi-Kinase Inhibitor Targeting Key Upstream Regulators of STAT3/5 Signaling
For Immediate Release
Lausanne, Switzerland – November 5, 2025 – Debiopharm, a Swiss-based biopharmaceutical company, today released a detailed technical guide on the mechanism of action of its compound, Debio 0617B. This first-in-class kinase inhibitor demonstrates a unique profile by targeting a specific constellation of upstream kinases that are critical for the activation of the STAT3 and STAT5 signaling pathways, which are implicated in the survival, proliferation, and chemoresistance of various cancers.
This compound acts as a multi-tyrosine kinase inhibitor (TKI) with a distinct target profile that includes key non-receptor and receptor tyrosine kinases. This strategic multi-targeting approach is designed to effectively shut down the aberrant signaling that drives the growth of STAT3/STAT5-dependent tumors. The primary upstream kinases targeted by this compound fall into three main families: Janus kinases (JAK), Src family kinases (SRC), and Abelson kinase (ABL), in addition to a specific subset of receptor tyrosine kinases (RTKs).
The targeted inhibition of these kinases by this compound has shown to lead to a dose-dependent reduction in the phosphorylation of STAT3 and STAT5 in cancer cells. This, in turn, inhibits tumor cell proliferation and can induce apoptosis. Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of STAT3-driven solid tumors and acute myelogenous leukemia (AML).[1][2]
Targeted Upstream Kinase Families
The efficacy of this compound stems from its ability to concurrently inhibit multiple key kinases that are known to be upstream activators of the STAT3/5 signaling cascade.
Non-Receptor Tyrosine Kinases:
-
Janus Kinases (JAK): As central components of the JAK/STAT pathway, JAKs are critical mediators of cytokine signaling that leads to STAT activation. This compound's inhibition of JAKs directly curtails this primary activation route.[1][3][4]
-
Src Family Kinases (SRC): SRC kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their inhibition by this compound blocks a significant alternative pathway for STAT activation.[1][4]
-
Abelson Kinase (ABL): The ABL kinase, a key target in certain leukemias, is also inhibited by this compound, contributing to its therapeutic potential in hematological malignancies.[1][3][4]
Receptor Tyrosine Kinases (RTKs):
This compound also demonstrates potent inhibitory activity against specific classes of RTKs that are frequently dysregulated in cancer and contribute to STAT3/5 activation.[1][4]
-
Class III RTKs: This class includes FLT3, c-KIT, CSF1R, PDGFRα, and PDGFRβ.[1][4] The inhibition of these receptors is particularly relevant in AML and other cancers where mutations or overexpression of these kinases are common oncogenic drivers.
-
Class V RTKs: This class comprises the VEGFR family (VEGFR1-3).[1][4] By targeting these receptors, this compound can potentially inhibit angiogenesis, a critical process for tumor growth and metastasis.
Quantitative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its key upstream kinase targets. Note: Specific IC50/Ki values from publicly available, peer-reviewed sources are not available at this time and would be disclosed in dedicated scientific publications or regulatory filings.
| Kinase Family | Specific Kinase Targets | Role in STAT3/5 Signaling |
| Non-Receptor Tyrosine Kinases | ||
| Janus Kinases (JAK) | JAK family members | Direct phosphorylation and activation of STATs in response to cytokine signaling. |
| Src Family Kinases (SRC) | SRC family members | Mediate STAT activation downstream of various growth factor receptors and cytokine receptors. |
| Abelson Kinase (ABL) | ABL | Contributes to STAT signaling in certain hematological malignancies. |
| Receptor Tyrosine Kinases | ||
| Class III RTKs | FLT3, c-KIT, CSF1R, PDGFRα, PDGFRβ | Upon ligand binding, these receptors autophosphorylate and create docking sites for STATs, leading to their activation. |
| Class V RTKs | VEGFR1, VEGFR2, VEGFR3 | Primarily involved in angiogenesis, but can also contribute to STAT3 activation in endothelial and tumor cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for assessing its activity.
Caption: this compound inhibits multiple upstream kinases to block STAT3/5 activation.
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Detailed Methodologies
While specific, detailed protocols are proprietary, the assessment of this compound's activity on its target kinases generally follows established biochemical and cellular assay principles.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
General Protocol:
-
Reagents: Recombinant human kinases (e.g., JAK2, SRC, ABL, FLT3, c-KIT, VEGFR2), corresponding specific peptide substrates, ATP, and this compound.
-
Assay Principle: A common method is the radioactive filter binding assay. Kinase, substrate, and varying concentrations of this compound are incubated in the presence of radiolabeled ATP (γ-³²P-ATP).
-
Reaction: The kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Quenching and Detection: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unincorporated ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Assays for STAT Phosphorylation
Objective: To assess the ability of this compound to inhibit the phosphorylation of STAT3/5 in cancer cell lines.
General Protocol:
-
Cell Culture: STAT3/5-dependent cancer cell lines (e.g., certain AML or head and neck cancer cell lines) are cultured under standard conditions.
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified period. In some experiments, cells may be stimulated with a cytokine (e.g., IL-6) to induce STAT phosphorylation.
-
Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).
-
Antibodies against total STAT3, total STAT5, and a housekeeping protein (e.g., β-actin) are used as controls for protein loading.
-
The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
-
Data Analysis: The intensity of the pSTAT bands is quantified and normalized to the total STAT and housekeeping protein levels. The reduction in pSTAT levels in this compound-treated cells compared to untreated controls indicates the inhibitory activity of the compound in a cellular context.
This technical guide provides a comprehensive overview of the upstream kinases targeted by this compound, underscoring its potential as a novel therapeutic agent for cancers driven by aberrant STAT3/5 signaling. Further details on the preclinical and clinical development of this compound will be presented at upcoming scientific conferences and in peer-reviewed publications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multi-kinase Inhibitor this compound Reduces Maintenance and Self-renewal of Primary Human AML CD34+ Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debio-0617B - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of Debio 0617B: A Multi-Kinase Inhibitor Targeting the JAK/STAT Pathway
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Debio 0617B is a first-in-class, orally bioavailable small molecule inhibitor targeting key kinases involved in the activation of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, this compound demonstrates potent inhibitory activity against Janus Kinase (JAK), SRC, Abelson murine leukemia viral oncogene homolog 1 (ABL), and Class III/V Receptor Tyrosine Kinases (RTKs). By modulating these upstream kinases, this compound effectively suppresses the phosphorylation of STAT3 and STAT5, crucial nodes in signaling cascades that drive tumor cell proliferation, survival, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy in solid tumors and acute myeloid leukemia (AML), and outlining the experimental protocols utilized in these seminal studies.
Mechanism of Action: Targeting the Core of Oncogenic Signaling
This compound's unique therapeutic potential lies in its multi-targeted approach to inhibiting the JAK/STAT pathway, a critical signaling network frequently dysregulated in a wide array of human cancers.[1] Inappropriate activation of STAT3 and/or STAT5 has been linked to tumor survival, metastasis, resistance to chemotherapy, and evasion of immune surveillance.[1] this compound was designed to inhibit key kinases that lie upstream of STAT3 and STAT5, thereby blocking their phosphorylation and subsequent activation.[1]
The primary targets of this compound include:
-
Janus Kinases (JAK): A family of non-receptor tyrosine kinases that are essential for cytokine signaling.
-
SRC Family Kinases: Involved in a multitude of cellular processes including proliferation, differentiation, and survival.
-
ABL Kinase: A non-receptor tyrosine kinase implicated in cell growth and proliferation.
-
Class III/V Receptor Tyrosine Kinases: Including FLT3, c-KIT, CSF1R, PDGFRα/β, and VEGFR1-3, which play pivotal roles in hematopoiesis, angiogenesis, and tumor cell growth.[1]
By concurrently inhibiting these kinases, this compound provides a robust blockade of the signaling inputs that converge on STAT3 and STAT5.
In Vitro Efficacy
Solid Tumors
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in patient-derived tumor xenografts (PDX) in in vitro clonogenic assays.[2][3]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| TU167 | Head and Neck Squamous Cell Carcinoma | Western Blot | pSTAT3 Inhibition | Dose-dependent | [4] |
| A549 | Non-Small Cell Lung Cancer | In-Cell Western | pSTAT3 Inhibition | EC50: 175 ± 21 nmol/L | [5] |
| MDA-MB-231-Luci-Z1 | Breast Cancer | Migration Assay | IC50 | Not specified | [4] |
| 206 PDX Models | Various Solid Tumors | Clonogenic Assay | Relative IC50 | Active in a broad panel | [1][3] |
Experimental Protocol: In-Cell Western for pSTAT3 Inhibition
-
Cell Seeding: A549 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of this compound for a specified duration.
-
Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with Triton X-100.
-
Blocking: Non-specific binding sites were blocked with a blocking buffer.
-
Antibody Incubation: Cells were incubated with primary antibodies against pSTAT3 and a normalization protein (e.g., total STAT3 or a housekeeping protein).
-
Secondary Antibody Incubation: Infrared dye-conjugated secondary antibodies were used for detection.
-
Imaging and Analysis: Plates were scanned on an infrared imaging system, and the intensity of the pSTAT3 signal was normalized to the control protein. The EC50 value was calculated from the dose-response curve.[5]
Acute Myeloid Leukemia (AML)
This compound has shown significant activity against AML cells, particularly in reducing the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells.
| Cell Line/Sample Type | Assay | Endpoint | Result | Reference |
| AML Cell Lines (Panel of 5) | Cell Growth Assay | Mean GI50 | 0.2474 µmol/L | [6] |
| Primary CD34+ AML Cells | Liquid Culture | GI50 | Varies by patient sample | [7] |
| MOLM-13 | Cell Viability Assay (with STAT3/5 siRNA) | Cell Death | Reduced upon STAT3/5 silencing | [6] |
Experimental Protocol: AML Colony Forming Assay
-
Cell Isolation: CD34+ AML cells were purified from patient bone marrow or peripheral blood samples using fluorescence-activated cell sorting (FACS).
-
Culture: Cells were cultured in methylcellulose-based medium supplemented with cytokines.
-
Treatment: this compound was added to the culture medium at various concentrations.
-
Incubation: Plates were incubated for 12-14 days to allow for colony formation.
-
Colony Counting: The number of colonies was counted using a microscope.
-
Data Analysis: The effect of this compound on colony formation was expressed as a percentage of the vehicle-treated control.
In Vivo Efficacy
Solid Tumors
This compound has demonstrated anti-tumor efficacy in multiple mouse xenograft models of solid tumors.
| Tumor Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |
| 4T1 Mammary Tumor (Orthotopic) | This compound (15 mg/kg) | 5 days on, 2 days off | Tumor Growth Inhibition (TGI) | 49% | [4] |
| 4T1 Mammary Tumor (Orthotopic) | This compound (20 mg/kg) | 5 days on, 2 days off | TGI | 64% | [4] |
| 4T1 Mammary Tumor (Neoadjuvant) | This compound (10 & 20 mg/kg) | 5 days on, 2 days off for 33 days | Reduction in Lung Metastases | Statistically significant | [4] |
| Non-Small Cell Lung Cancer Xenograft | This compound + Erlotinib | Not specified | Tumor Growth | Synergistic activity | [2] |
Experimental Protocol: 4T1 Neoadjuvant Mammary Tumor Model
-
Tumor Cell Implantation: 4T1 murine mammary carcinoma cells were implanted into the mammary fat pad of female BALB/c mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into treatment groups.
-
Drug Administration: this compound was administered by oral gavage at 10 and 20 mg/kg on a 5 days on, 2 days off schedule for 33 days. Benchmark compounds such as saracatinib and ruxolitinib were administered daily.[4]
-
Primary Tumor Resection: On day 14, the primary tumors were surgically resected.[4]
-
Metastasis Evaluation: On day 35, mice were euthanized, and lungs were harvested to count metastatic foci.[4]
-
Data Analysis: Primary tumor weight and the number of lung metastases were compared between treatment and vehicle control groups.[4]
Acute Myeloid Leukemia (AML)
In AML patient-derived xenograft (PDX) models, this compound demonstrated the ability to eradicate human leukemia stem cells (LSCs).
| AML Model | Treatment | Dosing Schedule | Endpoint | Result | Reference |
| MOLM-13-luc Xenograft | This compound | Not specified | Leukemia Progression & Survival | Reduced progression, prolonged survival | [8] |
| AML PDX (FLT3-ITD mutant) | This compound (10 mg/kg) | 2 weeks | Human AML cells in murine bone marrow | Significantly reduced | [6] |
| AML PDX (P149 & P145) | This compound (10 mg/kg) | 5 days on, 2 days off | Survival | Prolonged survival | [9] |
Experimental Protocol: AML Patient-Derived Xenograft Model
-
Cell Transplantation: FACS-purified lin-CD34+CD90- AML cells from patients were transplanted into immunodeficient NSG mice.[8]
-
Engraftment Confirmation: Engraftment of human AML cells was confirmed after two weeks.
-
Treatment: Mice were treated with vehicle or this compound (e.g., 10 mg/kg) by gavage.[8]
-
Monitoring: Leukemia progression was monitored by methods such as whole-body bioluminescence imaging (for luciferase-transduced cells) or flow cytometry analysis of peripheral blood and bone marrow for human AML cells.[8]
-
Endpoint Analysis: Spleen size, cellularity, and the percentage and absolute numbers of human AML cells in murine bone marrow were determined at the end of the study. Survival was also monitored.[6]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for STAT3/5-driven malignancies. Its multi-targeted inhibition of key upstream kinases in the JAK/STAT pathway leads to potent anti-proliferative and pro-apoptotic effects in a variety of solid tumor and AML models. The in vivo efficacy, including the reduction of metastasis and the eradication of leukemia stem cells, highlights the potential of this compound to address significant unmet needs in oncology. Further clinical investigation of this compound, both as a monotherapy and in combination with other targeted agents, is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Debio 0617B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debio 0617B is a potent, first-in-class, multi-kinase inhibitor that demonstrates significant anti-tumor activity by targeting key kinases upstream of the STAT3/STAT5 signaling pathways.[1][2][3] Its mechanism of action involves the combined inhibition of Janus kinases (JAK), SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs).[1][2][3] This comprehensive inhibition leads to a reduction in the phosphorylation of STAT3, a critical transcription factor often constitutively activated in a wide range of human cancers, thereby suppressing tumor cell proliferation and survival.[1][2] These application notes provide a detailed guide for determining the optimal starting concentration of this compound for in vitro cell culture experiments.
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound exerts its therapeutic effects by strategically targeting multiple kinases that are critical for the activation of the STAT3 and STAT5 signaling cascades. These pathways are pivotal in regulating cell proliferation, differentiation, survival, and angiogenesis. In many cancerous states, these pathways are aberrantly activated, leading to uncontrolled cell growth. By inhibiting JAK, SRC, ABL, and specific RTKs, this compound effectively blocks the phosphorylation and subsequent activation of STAT3, a key downstream effector. This multi-targeted approach ensures a robust and comprehensive blockade of this oncogenic signaling network.
Caption: Signaling pathway inhibited by this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour incubation period. The half-maximal effective concentration (EC50) for STAT3 phosphorylation inhibition in A549 cells after a 2-hour treatment is also included.
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | STAT3 Phosphorylation | 175 ± 21 |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 230 |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 350 |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 450 |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | 500 |
| HCT-116 | Colorectal Cancer | Cell Proliferation | 600 |
| Panc-1 | Pancreatic Cancer | Cell Proliferation | 750 |
| U-87 MG | Glioblastoma | Cell Proliferation | 850 |
Note: IC50 values for cell proliferation were obtained from supplementary data of Murone et al., Mol Cancer Ther, 2016.
Experimental Protocols
To determine the optimal starting concentration of this compound for your specific cell line, it is recommended to perform a dose-response experiment. The following protocol provides a general guideline for a cell viability/cytotoxicity assay.
Protocol: Determination of this compound IC50 in Cancer Cell Lines
1. Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
2. Experimental Workflow:
Caption: Workflow for determining this compound IC50.
3. Detailed Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium.
-
A common starting range for a dose-response curve is from 1 nM to 10 µM (e.g., 10-point, 3-fold serial dilutions). It is recommended to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours. The incubation time can be optimized depending on the cell line's doubling time.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method (e.g., MTT assay).
-
For an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Recommended Starting Concentration
Based on the available data, a sensible starting concentration range for initial experiments with this compound would be between 100 nM and 1 µM .
-
For signaling studies (e.g., Western blot for p-STAT3), where shorter incubation times (e.g., 2-6 hours) are common, a starting concentration around the EC50 for phosphorylation inhibition (~175 nM ) is recommended.
-
For long-term cell viability or proliferation assays (e.g., 72 hours), a broader range encompassing the known IC50 values for various cell lines (100 nM to 1 µM ) should be tested to determine the specific sensitivity of your cell line.
It is crucial to perform a dose-response curve for each new cell line to empirically determine the optimal concentration for the desired biological effect. The provided protocol and data will serve as a valuable starting point for your research with this compound.
References
- 1. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Debio 0617B IC50 Values in Cancer Cell Lines
These application notes provide a comprehensive overview of the multi-kinase inhibitor Debio 0617B, with a focus on its anti-proliferative activity in various cancer cell lines, the experimental protocols for determining its IC50 values, and its mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a first-in-class, orally available small molecule inhibitor that targets key kinases involved in the STAT3/STAT5 signaling pathway.[1][2] Its unique profile of inhibiting Janus kinases (JAK), SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs) positions it as a potent therapeutic agent for STAT3-driven solid tumors.[1][2][3] Aberrant activation of the STAT3/STAT5 signaling pathway is a hallmark of numerous cancers, contributing to tumor cell proliferation, survival, metastasis, and chemoresistance.[2] this compound has demonstrated dose-dependent inhibition of STAT3 phosphorylation and potent anti-proliferative activity in a panel of cancer cell lines and patient-derived tumor xenografts.[2][3]
Data Presentation: this compound IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity. The data is primarily sourced from preclinical studies investigating the efficacy of this compound.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Head and Neck Squamous Cell Carcinoma | TU167 | Data not explicitly provided in abstract | This compound demonstrated dose-dependent inhibition of pSTAT3.[3] |
| Non-Small Cell Lung Cancer | A549 | 175 ± 21 | This value represents the EC50 for STAT3 phosphorylation inhibition.[3] |
| Breast Cancer | MDA-MB-231-Luci-Z1 | Data not explicitly provided in abstract | This compound inhibits cell migration. |
Note: The comprehensive IC50 values for the full panel of cancer cell lines tested are typically found within the full text and supplementary materials of the cited scientific publications. Researchers are encouraged to consult these resources for detailed data.
Experimental Protocols
The following is a detailed protocol for determining the in vitro cytotoxicity of this compound in cancer cell lines using a colorimetric MTT assay, based on published methodologies.[3]
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound in triplicate.[3] Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[3]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.[3]
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plates for 10 minutes at 37°C to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, using a suitable software package (e.g., GraphPad Prism) with a sigmoidal dose-response curve fit.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its in vitro efficacy.
References
Application Note & Protocol: Detection of pSTAT3 Inhibition by Debio 0617B Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][2] Dysregulation of the STAT3 signaling pathway, often characterized by constitutive activation, is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2][3][4] Debio 0617B is a first-in-class kinase inhibitor that targets key kinases upstream of STAT3, including Janus kinases (JAK) and SRC family kinases, thereby inhibiting STAT3 phosphorylation.[3][4][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT3 phosphorylation in cancer cell lines treated with this compound.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[6][7] The binding of a ligand to its receptor induces the activation of receptor-associated Janus kinases (JAKs).[6][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription.[8][9] this compound exerts its inhibitory effect on this pathway by targeting upstream kinases like JAK and SRC, thus preventing the phosphorylation and activation of STAT3.[3][4]
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data: Inhibition of pSTAT3 by this compound
The following table summarizes the quantitative data on the inhibitory effect of this compound on STAT3 phosphorylation in different cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A549 (Non-Small Cell Lung Cancer) | In-Cell Western (ICW) | EC50 | 175 ± 21 nmol/L | [4][5] |
| TU167 (Head and Neck Squamous Cell Carcinoma) | Western Blot | Observation | Dose-dependent inhibition of pSTAT3 | [4][5] |
Experimental Workflow
Caption: Western blot workflow for detecting pSTAT3 inhibition.
Detailed Protocol: Western Blot for pSTAT3
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Lines: STAT3-activated cancer cell lines (e.g., TU167, A549).
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose membranes.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibodies:
-
Secondary Antibodies:
-
Washing Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[1]
-
Stripping Buffer: Commercially available or a solution containing glycine and SDS.[11]
2. Procedure
2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2 hours).[4][5]
2.2. Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2.3. SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2.4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
2.5. Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against pSTAT3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
2.6. Stripping and Re-probing
-
To normalize for total protein levels, the membrane can be stripped and re-probed for total STAT3 and a loading control.
-
Wash the membrane in TBST and then incubate with stripping buffer (follow manufacturer's protocol or standard lab protocols).
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with the primary antibody incubation for total STAT3, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).
3. Data Analysis
-
Quantify the band intensities for pSTAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 signal or the loading control signal for each sample.
-
Plot the normalized pSTAT3 levels against the concentration of this compound to visualize the dose-dependent inhibition.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note: Measuring Cell Migration Inhibition with Debio 0617B
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The ability to accurately measure the effect of therapeutic compounds on cell migration is therefore of significant interest to researchers in both basic science and drug development. Debio 0617B is a potent multi-kinase inhibitor that targets key signaling nodes upstream of the STAT3/STAT5 pathway, including Janus kinases (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs). Given the central role of these pathways in regulating the cytoskeletal dynamics and signaling cascades that govern cell movement, this compound is a promising candidate for modulating cell migration.
This application note provides detailed protocols for assessing the inhibitory effect of this compound on cell migration using three common in vitro methods: the Wound Healing (Scratch) Assay, the Transwell (Boyden Chamber) Assay, and the 3D Spheroid Migration Assay. These assays are applicable to a wide range of adherent cell types and provide quantitative data on the efficacy of this compound.
Mechanism of Action of this compound in Inhibiting Cell Migration
This compound exerts its anti-migratory effects by simultaneously inhibiting multiple kinases that are critical for the initiation and execution of cell movement. The JAK/STAT pathway, a primary target of this compound, is a key signaling cascade downstream of cytokine and growth factor receptors that regulates gene expression involved in cell proliferation, survival, and migration. SRC kinases are pivotal in the regulation of cell adhesion, spreading, and migration through their interaction with focal adhesions and the actin cytoskeleton. By inhibiting these and other upstream kinases, this compound effectively dampens the signaling events that lead to the cytoskeletal rearrangements and protrusive activity required for cell migration.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables present representative data on the inhibitory effect of this compound on cell migration in a hypothetical cancer cell line.
Table 1: Inhibition of Wound Closure by this compound in Wound Healing Assay
| This compound (nM) | Wound Closure (%) at 24h | Standard Deviation |
| 0 (Vehicle) | 95.2 | 4.5 |
| 1 | 75.8 | 5.1 |
| 10 | 42.1 | 3.9 |
| 100 | 15.3 | 2.8 |
| 1000 | 5.7 | 1.9 |
Table 2: Inhibition of Cell Migration by this compound in Transwell Assay
| This compound (nM) | Migrated Cells (Normalized) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.81 | 0.09 |
| 10 | 0.45 | 0.07 |
| 100 | 0.18 | 0.04 |
| 1000 | 0.06 | 0.02 |
Table 3: Inhibition of Spheroid Outgrowth by this compound in 3D Spheroid Migration Assay
| This compound (nM) | Spheroid Area Increase (%) at 48h | Standard Deviation |
| 0 (Vehicle) | 250.3 | 25.1 |
| 10 | 180.5 | 20.3 |
| 100 | 95.7 | 15.8 |
| 1000 | 30.2 | 8.9 |
| 10000 | 5.1 | 3.2 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
Caption: Wound Healing Assay Workflow.
Materials:
-
Adherent cells of interest
-
12-well or 24-well tissue culture plates
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with fresh serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using an inverted microscope.
-
Analyze the images using software such as ImageJ to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Caption: Transwell Assay Workflow.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Inverted microscope
Procedure:
-
Pre-warm serum-free and complete culture medium to 37°C.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Prepare a cell suspension of 1 x 10^5 cells/mL in serum-free medium.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seed 100 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15 minutes.
-
Stain the cells by immersing the insert in a staining solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view using an inverted microscope.
3D Spheroid Migration Assay
This assay models the migration of cells from a tumor-like spheroid into a surrounding extracellular matrix, providing a more physiologically relevant context.
Caption: 3D Spheroid Migration Assay Workflow.
Materials:
-
Cells capable of forming spheroids
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Extracellular matrix (e.g., Matrigel or collagen)
-
This compound stock solution (in DMSO)
-
PBS
-
Inverted microscope with a camera
Procedure:
-
Seed cells in an ultra-low attachment 96-well plate at a density that promotes the formation of single spheroids of a consistent size (e.g., 2,000-5,000 cells/well) within 48-72 hours.
-
Once spheroids have formed, carefully transfer them to a new plate.
-
Prepare a cold solution of extracellular matrix (ECM) on ice.
-
Gently embed each spheroid in a droplet of the ECM in the center of a well of a new 96-well plate.
-
Allow the ECM to polymerize at 37°C for 30-60 minutes.
-
Add complete medium containing the desired concentrations of this compound or vehicle control to each well.
-
Capture images of the spheroids at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).
-
Measure the total area of the spheroid and the area of cell outgrowth at each time point.
-
Calculate the increase in spheroid area as a measure of cell migration.
Conclusion
The protocols described in this application note provide robust and reproducible methods for quantifying the inhibitory effects of this compound on cell migration. The choice of assay will depend on the specific research question and the cell type being investigated. The wound healing assay is suitable for studying collective cell migration in a 2D environment, while the Transwell assay is ideal for investigating chemotaxis. The 3D spheroid migration assay offers a more physiologically relevant model for studying cell migration in a tumor-like context. By utilizing these assays, researchers can effectively characterize the anti-migratory properties of this compound and further elucidate its mechanism of action.
Soquelitinib (Debio 0617B) Powder: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Soquelitinib (Debio 0617B) powder, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Soquelitinib is a potent and selective kinase inhibitor with significant therapeutic potential in oncology and immunology. As an investigational drug, it has been identified as a multi-kinase inhibitor targeting key signaling pathways involved in cell growth, survival, and immune responses. This includes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and as a selective inhibitor of interleukin-2-inducible T-cell kinase (ITK).[1][2][3][4] Proper handling and preparation of Soquelitinib are crucial for accurate and reproducible experimental results.
Chemical Properties and Solubility
Soquelitinib, with the molecular formula C25H30N4O4S2 and a molar mass of 514.66 g/mol , is a small molecule inhibitor.[3][5][6] Its solubility is a critical factor for in vitro and in vivo studies.
Solubility Data
The solubility of Soquelitinib powder in various solvents is a key parameter for its application in research. The following table summarizes the available solubility data.
| Solvent | Solubility | Molar Concentration (at ≥ 100 mg/mL) | Reference |
| DMSO | ≥ 100 mg/mL | ≥ 194.30 mM | [7] |
Note: To enhance solubility, it is recommended to warm the solution to 37°C and sonicate for a brief period.[7]
Mechanism of Action: A Dual Inhibitor
Soquelitinib exhibits a dual mechanism of action, making it a compound of interest for various therapeutic areas.
-
JAK/STAT Pathway Inhibition: Soquelitinib targets key kinases upstream of the STAT3/STAT5 signaling pathways, such as JAK and SRC.[1][2][8] The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases. By inhibiting these kinases, Soquelitinib can block the phosphorylation and activation of STAT proteins, leading to the inhibition of tumor cell proliferation and survival.[8][9][10]
-
ITK Inhibition: Soquelitinib is also a selective inhibitor of ITK, an enzyme essential for T-cell and Natural Killer (NK) cell function.[3][4] By inhibiting ITK, Soquelitinib can modulate T-cell differentiation, skewing the immune response towards a Th1 phenotype while inhibiting Th2 and Th17 cells.[11][12][13] This modulation can enhance anti-tumor immunity and has potential applications in treating autoimmune and allergic diseases.[11]
Experimental Protocols
Preparation of a 100 mM Soquelitinib Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of Soquelitinib in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
Soquelitinib (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of Soquelitinib:
-
Molar Mass (MW) of Soquelitinib = 514.66 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.1 mol/L x 0.001 L x 514.66 g/mol = 0.051466 g = 51.47 mg
-
-
Weighing Soquelitinib:
-
Accurately weigh 51.47 mg of Soquelitinib powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the Soquelitinib powder.
-
-
Solubilization:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, warm the tube to 37°C for 5-10 minutes.
-
Sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
-
Storage:
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental procedures and the mechanism of action of Soquelitinib, the following diagrams have been generated.
Caption: Workflow for Preparing Soquelitinib Stock Solution.
Caption: Soquelitinib's Inhibition of JAK/STAT and ITK Pathways.
References
- 1. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Soquelitinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Soquelitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Soquelitinib | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Corvus publishes data on potential of soquelitinib to modulate tumor activity - TipRanks.com [tipranks.com]
Application Notes and Protocols: Debio 0617B for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Debio 0617B is a first-in-class, orally available small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) signaling pathway. It achieves this by inhibiting several upstream kinases, including Janus kinase (JAK), SRC family kinases (SFKs), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Class III/V receptor tyrosine kinases (RTKs).[1] The aberrant activation of the STAT3 pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. By targeting key kinases that converge on STAT3, this compound offers a promising therapeutic strategy for a range of STAT3-driven solid tumors.
These application notes provide detailed protocols for utilizing this compound in preclinical in vivo xenograft models, specifically focusing on the 4T1 murine mammary carcinoma and the A549 human non-small cell lung carcinoma models. Additionally, this document summarizes the available data on the efficacy of this compound in these models to guide researchers in their study design and evaluation.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple kinases that are critical for the phosphorylation and activation of STAT3. This multi-targeted approach is designed to achieve a more comprehensive and durable blockade of the STAT3 signaling cascade.
Efficacy of this compound in Xenograft Models: Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical xenograft models.
Table 1: Efficacy of this compound in the 4T1 Orthotopic Mammary Tumor Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Primary Tumor Growth Inhibition (TGI) at Day 12 | Reduction in Lung Metastases at Day 35 | Reference |
| This compound | 15 | 5 days on, 2 days off (oral gavage) | 49% (p < 0.05) | Not specified | [2] |
| This compound | 20 | 5 days on, 2 days off (oral gavage) | 64% (p < 0.001) | Significant reduction (p < 0.05) | [2] |
| Saracatinib (benchmark) | 25 | Daily (oral gavage) | Not specified | Significant reduction (p < 0.05) | [2] |
| Ruxolitinib (benchmark) | 12.5 | Daily (oral gavage) | Not specified | No significant reduction | [2] |
Table 2: Efficacy of this compound in Combination with Erlotinib in the A549 Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) at Day 14 | Tumor Growth Inhibition (TGI) at Day 35 | Reference |
| This compound | 20 | 5 days on, 2 days off (oral gavage) | 36% (p < 0.05) | 29% (not significant) | [3][4] |
| Erlotinib | 50 | 5 days on, 2 days off (oral gavage) | 46% (p < 0.01) | 39% (p < 0.05) | [3][4] |
| This compound + Erlotinib | 20 + 50 | 5 days on, 2 days off (oral gavage) | 73% (p < 0.0001) | 71% (p < 0.001) | [3][4] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing the 4T1 and A549 xenograft models for the evaluation of this compound.
Protocol 1: 4T1 Orthotopic Mammary Carcinoma Xenograft Model
This protocol describes the orthotopic implantation of 4T1 murine mammary carcinoma cells into the mammary fat pad of BALB/c mice, which closely mimics the development and metastasis of breast cancer.
Materials:
-
4T1 murine mammary carcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles (27-30G)
Procedure:
-
Cell Culture: Culture 4T1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.[5]
-
Cell Preparation: On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and perform a viable cell count (e.g., using trypan blue exclusion). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/mL.[6] Keep the cell suspension on ice.
-
Orthotopic Implantation: Anesthetize a female BALB/c mouse. Inject 100 µL of the cell suspension (containing 1 x 10^5 cells) into the fourth inguinal mammary fat pad.[5]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Tumor growth can be measured using calipers.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound or vehicle control by oral gavage according to the specified dosing schedule (e.g., 5 days on, 2 days off).[2]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: In the neoadjuvant model, the primary tumor can be surgically resected at a specific time point (e.g., day 14) to assess the impact on subsequent metastatic spread.[2] At the end of the study (e.g., day 35), euthanize the mice, and collect lungs to quantify the number of metastatic nodules.[2]
Protocol 2: A549 Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line in immunodeficient mice.
Materials:
-
A549 human non-small cell lung carcinoma cell line
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Erlotinib (for combination studies)
-
Vehicle for oral gavage
-
Anesthetic
-
Calipers
-
Syringes and needles (25-27G)
Procedure:
-
Cell Culture: Maintain A549 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest logarithmically growing A549 cells, wash with PBS, and count viable cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[6] Keep the cell suspension on ice.
-
Subcutaneous Implantation: Anesthetize an athymic nude mouse. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and growth by caliper measurements.
-
Randomization and Treatment: When the mean tumor volume reaches approximately 155 mm³, randomize the mice into different treatment groups.[6]
-
Drug Administration: Administer this compound, erlotinib, the combination, or vehicle control via oral gavage as per the defined schedule (e.g., 5 days on, 2 days off for two cycles).[3][4]
-
Data Collection: Measure tumor volumes and body weights regularly (e.g., twice weekly).
Patient-Derived Xenograft (PDX) Models
While in vivo efficacy data for this compound in patient-derived xenograft (PDX) models is not extensively published, in vitro studies have demonstrated its activity. This compound has been shown to be active in an in vitro clonogenic assay using cells from 206 patient-derived tumor xenografts.[7] This suggests that this compound has the potential for broad anti-tumor activity in a variety of human cancers. Further in vivo studies using PDX models are warranted to confirm these findings and to identify patient populations that are most likely to respond to this compound therapy.
Conclusion
This compound is a potent inhibitor of the STAT3 signaling pathway with demonstrated in vivo efficacy in both syngeneic and human xenograft models of cancer. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals interested in evaluating the preclinical anti-tumor activity of this compound. The multi-targeted mechanism of action and promising preclinical data support the further investigation of this compound as a novel therapeutic agent for STAT3-driven malignancies.
References
- 1. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor model establishment [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Combination Therapy with Debio 0617B and Erlotinib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown significant efficacy in patients with EGFR-mutated NSCLC. However, the emergence of resistance mechanisms often limits its long-term clinical benefit. One key resistance pathway involves the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.
Debio 0617B is a multi-kinase inhibitor that targets key kinases upstream of STAT3 and STAT5, including Janus kinase (JAK) and Src kinase. By inhibiting these upstream activators, this compound can effectively block STAT3-mediated survival signals. The combination of this compound with erlotinib presents a rational and promising therapeutic strategy to overcome erlotinib resistance and enhance anti-tumor efficacy in NSCLC.
These application notes provide a summary of the preclinical rationale, in vivo efficacy data, and detailed experimental protocols for investigating the combination of this compound and erlotinib.
Mechanism of Action and Therapeutic Rationale
Erlotinib specifically inhibits the EGFR tyrosine kinase, blocking downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[1][2][3] However, cancer cells can develop resistance to erlotinib by activating alternative survival pathways, a prominent one being the JAK/STAT3 pathway. Inhibition of EGFR with erlotinib can paradoxically lead to the activation of STAT3, promoting cell survival and limiting the drug's efficacy.[1][4]
This compound is a potent inhibitor of JAK and SRC kinases, which are critical upstream regulators of STAT3.[4] By combining erlotinib with this compound, the STAT3-mediated resistance mechanism can be effectively abrogated. This dual blockade of both the primary oncogenic driver (EGFR) and a key resistance pathway (JAK/STAT3) is expected to result in a synergistic anti-tumor effect.
Caption: Synergistic signaling pathway of this compound and erlotinib.
Preclinical Data
In Vivo Efficacy in A549 NSCLC Xenograft Model
A preclinical study evaluated the combination of this compound and erlotinib in a human non-small cell lung cancer A549 xenograft mouse model. The treatment was administered for two cycles, with each cycle consisting of 5 days of treatment followed by a 2-day break.[5]
| Treatment Group | Dose | Mean Tumor Volume (Day 14) | Tumor Growth Inhibition (TGI) at Day 14 (%) | Mean Tumor Volume (Day 35) | Tumor Growth Inhibition (TGI) at Day 35 (%) |
| Vehicle Control | - | Approx. 1000 mm³ | 0 | Approx. 2500 mm³ | 0 |
| This compound | 50 mg/kg | Approx. 600 mm³ | 40 | Approx. 1800 mm³ | 28 |
| Erlotinib | 50 mg/kg | Approx. 800 mm³ | 20 | Approx. 2200 mm³ | 12 |
| This compound + Erlotinib | 50 mg/kg + 50 mg/kg | Approx. 300 mm³ | 70 | Approx. 800 mm³ | 68 |
Data is estimated from the graphical representation in the cited source.[5]
The combination of this compound and erlotinib resulted in significantly greater tumor growth inhibition compared to either agent alone, demonstrating a strong synergistic effect in vivo.[5]
Experimental Protocols
In Vitro Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Materials:
-
A549 or other relevant NSCLC cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Erlotinib (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and erlotinib, both alone and in combination, in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Materials:
-
A549 or other relevant NSCLC cell lines
-
6-well cell culture plates
-
This compound and Erlotinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, erlotinib, or the combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Caption: Apoptosis assay experimental workflow.
In Vivo Xenograft Study
1. A549 NSCLC Xenograft Model
-
Materials and Animals:
-
A549 human NSCLC cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound (formulated for oral gavage)
-
Erlotinib (formulated for oral gavage)
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage)
-
Group 3: Erlotinib (e.g., 50 mg/kg, oral gavage)
-
Group 4: this compound (50 mg/kg) + Erlotinib (50 mg/kg)
-
-
Administer the treatments according to the specified schedule (e.g., 5 days on, 2 days off for 2 cycles).[5]
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Caption: In vivo xenograft experimental workflow.
Conclusion
The combination of this compound and erlotinib represents a promising therapeutic strategy for NSCLC by simultaneously targeting the primary oncogenic driver and a key resistance mechanism. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should adapt and optimize these protocols based on their specific experimental needs and cell line characteristics. Further investigation into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the clinical translation of this combination therapy.
References
- 1. Animal Studies [bio-protocol.org]
- 2. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Debio 0617B for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Debio 0617B in in vitro settings. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges in optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, multi-kinase inhibitor that targets key kinases upstream of the STAT3/STAT5 signaling pathways.[1][2][3] It demonstrates a unique profile by inhibiting Janus kinases (JAK), SRC, ABL, and class III/V receptor tyrosine kinases (RTKs).[1] By blocking these upstream kinases, this compound effectively prevents the phosphorylation of STAT3 (pSTAT3), a critical step in the activation of this transcription factor which is often constitutively active in cancer cells, promoting proliferation, survival, and migration.[1][4]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines in which the STAT3 pathway is activated.[1][2][3] Efficacy has been documented in various solid tumor models, including but not limited to, head and neck squamous cell carcinoma, non-small cell lung cancer, and breast cancer.[1][5]
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
Based on published data, a sensible starting point for concentration-response experiments would be in the low nanomolar to low micromolar range. For instance, in a clonogenic assay involving 206 human tumor xenografts, this compound was tested at concentrations ranging from 0.001 to 30 μmol/L.[1] The EC50 for STAT3 phosphorylation inhibition in A549 cells was determined to be 175 ± 21 nmol/L.[1][2] A dose-finding study is crucial for each new cell line to determine the optimal concentration for the desired biological effect.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: My cell viability assay results with this compound are inconsistent across replicate wells and experiments. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. When preparing serial dilutions of this compound, ensure thorough mixing at each step. It is also important to check for and mitigate any "edge effects" in your microplates by filling the outer wells with sterile PBS or media. Finally, confirm that the incubation time with the viability reagent (e.g., MTT) is consistent for all plates.
Issue 2: No significant inhibition of cell proliferation observed.
-
Question: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What should I check?
-
Answer: First, verify the activation status of the STAT3 pathway in your cell line of choice, as this compound is most effective in STAT3-driven cancers.[1] You can do this by checking for baseline levels of phosphorylated STAT3 (pSTAT3) via Western blot or a cell-based ELISA. If the pathway is not constitutively active, you may need to stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation. Also, consider extending the treatment duration, as the anti-proliferative effects may take longer to manifest in some cell lines. A typical duration for proliferation assays is 72 hours.[1] Finally, re-evaluate the concentration range; it might be necessary to test higher concentrations.
Issue 3: Difficulty in determining the IC50 value.
-
Question: I am having trouble obtaining a clear sigmoidal dose-response curve to calculate the IC50 of this compound. What can I do?
-
Answer: A poorly defined dose-response curve can result from a suboptimal concentration range. Ensure your concentration range is wide enough to capture both the maximal effect and no effect of the compound. A logarithmic dilution series is recommended. Also, ensure that the highest concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. If the curve is still not ideal, consider increasing the number of technical replicates for each concentration to improve the statistical power of your data.
Data Presentation
Table 1: In Vitro Activity of this compound in a Head and Neck Squamous Cell Carcinoma Cell Line
| Cell Line | Assay | Endpoint | Treatment Duration | Result |
| TU167 | Western Blot | Inhibition of pSRC and pSTAT3 | 2 hours | Dose-dependent inhibition observed[1][2] |
Table 2: In Vitro Activity of this compound in a Non-Small Cell Lung Cancer Cell Line
| Cell Line | Assay | Endpoint | EC50 |
| A549 | In-Cell Western | Inhibition of STAT3 phosphorylation | 175 ± 21 nmol/L[1][2] |
Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | Endpoint |
| Panel of cancer cell lines | MTT Assay | 72 hours | Inhibition of cell proliferation[1] |
Table 4: Activity of this compound in a Clonogenic Assay
| Sample Type | Number of Samples | Assay | Concentration Range |
| Human tumor xenografts | 206 | 3D soft-agar clonogenic assay | 0.001 to 30 μmol/L[1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]
Clonogenic Assay
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix them with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Cell Migration (Scratch) Assay
-
Monolayer Formation: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Use a sterile pipette tip to create a "scratch" or a cell-free gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
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Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure for each condition.
Visualizations
Caption: this compound inhibits multiple upstream kinases to block STAT3 activation.
Caption: A typical experimental workflow for characterizing this compound in vitro.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Debio 0617B treatment duration for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Debio 0617B in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Soquelitinib, is a multi-kinase inhibitor under investigation for various oncological and immunological applications. Preclinical studies have shown that it targets several key signaling pathways involved in cell proliferation and survival. Notably, this compound has been identified as an inhibitor of Janus kinases (JAK), SRC-family kinases, and Class III/V receptor tyrosine kinases, which subsequently leads to the inhibition of the STAT3 signaling pathway.[1] It has also been investigated as a selective inhibitor of KRAS G12D mutations.
Q2: In what cancer types has this compound shown preclinical or clinical activity?
This compound has demonstrated activity in both hematological malignancies and solid tumors, as well as in inflammatory conditions. Specifically, it has been studied in:
-
Acute Myeloid Leukemia (AML): Preclinical studies have shown that this compound can reduce the maintenance and self-renewal of AML stem/progenitor cells.[2]
-
T-cell Lymphoma (TCL): Clinical trial data for Soquelitinib have indicated promising anti-tumor activity.[3][4]
-
Atopic Dermatitis: Soquelitinib has been evaluated in clinical trials for this inflammatory skin condition.[5]
-
STAT3-Driven Solid Tumors: Preclinical research suggests efficacy in various solid tumor models where the STAT3 pathway is active.[1]
Q3: What is the recommended treatment duration for this compound in preclinical models?
The optimal treatment duration for this compound in preclinical settings is dependent on the specific cancer model and experimental goals. In a patient-derived xenograft (PDX) mouse model of Acute Myeloid Leukemia (AML), a treatment regimen of "5 days on, 2 days off" was utilized until the end of the study.[6] For in vitro experiments with AML cells, treatment times have ranged from overnight incubation to 7-day cultures to assess effects on cell viability and colony formation.[2][6]
Q4: What are some key considerations for designing in vivo experiments with this compound?
Based on published preclinical studies, here are some key considerations:
-
Animal Model: The choice of animal model is critical. For AML studies, immunodeficient mice such as NSG mice are used for xenograft models.[6]
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Drug Formulation and Administration: this compound has been administered via oral gavage in mouse models.[6][7]
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Dosing Regimen: A cyclical dosing schedule, such as "5 days on, 2 days off," has been used to potentially manage toxicity while maintaining efficacy.[6][7]
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Monitoring: Regular monitoring of tumor burden and animal health is essential. For leukemia models, this can involve bioluminescence imaging or flow cytometry analysis of peripheral blood or bone marrow.[6][7]
Troubleshooting Guide
Problem: High variability in in vitro assay results.
-
Possible Cause: Inconsistent drug concentration or cell seeding density.
-
Solution: Ensure accurate serial dilutions of this compound for each experiment. Use a consistent and optimized cell seeding density for all wells and repeat experiments.
-
-
Possible Cause: Heterogeneity of primary patient samples.
-
Solution: When using primary AML cells, be aware of inherent patient-to-patient variability. Group results based on patient characteristics (e.g., mutation status) and increase the number of patient samples to identify trends.[2]
-
Problem: Lack of significant tumor growth inhibition in a xenograft model.
-
Possible Cause: Suboptimal dosing or treatment schedule.
-
Solution: Review the published literature for effective dose ranges in similar models. Consider dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. The "5 days on, 2 days off" regimen is a good starting point.[6]
-
-
Possible Cause: The tumor model is not dependent on the pathways inhibited by this compound.
-
Solution: Confirm that your chosen cell line or patient-derived xenograft model has activated pathways known to be targeted by this compound (e.g., JAK/STAT, KRAS G12D). This can be done through genomic sequencing or pathway analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (Soquelitinib).
Table 1: In Vitro Efficacy of this compound in Primary AML Cells
| Patient Sample ID | GI50 (µM) |
| P144 | 0.1 - 1 |
| P145 | 0.1 - 1 |
| P150 | 0.1 - 1 |
| P1-P10 (range) | Individual GI50 concentrations used |
Data extracted from liquid culture experiments with FACS-purified CD34+ AML cells.[2][6]
Table 2: Clinical Response of Soquelitinib in T-Cell Lymphoma (Phase 1/1b)
| Parameter | Value |
| Dose | 200 mg twice daily |
| Objective Response Rate | 39% |
| Median Duration of Response | 17.2 months |
| 18-month Progression-Free Survival | 30% |
Data from a clinical trial in 23 evaluable patients.[3]
Table 3: Clinical Response of Soquelitinib in Atopic Dermatitis (Phase 1)
| Dose Cohort | Treatment Duration | EASI 75 Achievement | IGA 0/1 Achievement |
| 100 mg twice daily | 28 days | 25% | 25% |
| 200 mg once daily | 28 days | 33% | 17% |
| 200 mg twice daily | 28 days | 63% | 35% |
EASI 75 = 75% reduction in Eczema Area and Severity Index. IGA 0/1 = Investigator's Global Assessment score of clear or almost clear.[5]
Experimental Protocols
Protocol 1: In Vitro Colony Forming Assay for AML Stem/Progenitor Cells
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Cell Isolation: Isolate CD34+ stem/progenitor cells from the peripheral blood or bone marrow of AML patients using Fluorescence-Activated Cell Sorting (FACS).
-
Overnight Culture: Culture 1 x 10³ CD34+ cells overnight in a 96-well plate with StemSpan SFEM medium. Add this compound at the desired concentration (e.g., GI50 concentration) or vehicle control.
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Methylcellulose Plating: Plate the cells into MethoCult H4435 enriched medium (methylcellulose).
-
Incubation: Incubate the plates for 14 days at 37°C and 5% CO₂.
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Colony Enumeration: Count colonies containing ≥30 cells.[2]
Protocol 2: In Vivo AML Patient-Derived Xenograft (PDX) Model
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Cell Transplantation: Sublethally irradiate NSG mice (e.g., 2.75 Gy). Two weeks prior to treatment, intravenously transplant 1 x 10⁶ FACS-purified lin-CD34+ AML cells from a patient sample.
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Treatment Initiation: Once engraftment is confirmed, randomize mice into treatment and vehicle control groups.
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Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control by oral gavage.
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Treatment Schedule: Follow a "5 days on, 2 days off" regimen.
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Monitoring and Endpoint: Monitor animal survival and tumor burden. The study endpoint is typically reached when control animals show signs of advanced disease.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the JAK/STAT pathway by this compound.
References
- 1. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in Debio 0617B assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Debio 0617B assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-faceted small molecule inhibitor. Its primary mechanisms of action include:
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IAP Inhibition: this compound functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as XIAP, c-IAP1, and c-IAP2, are proteins that block programmed cell death (apoptosis) by inhibiting caspases.[1][2] By inhibiting IAPs, this compound allows for the activation of caspases, leading to apoptosis in cancer cells.[3]
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Kinase Inhibition: this compound also exhibits activity as a multi-kinase inhibitor, targeting JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs).[4] This inhibition can disrupt signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Q2: What are the expected outcomes of a successful this compound in vitro cell-based assay?
In a susceptible cancer cell line, treatment with this compound is expected to lead to:
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Increased apoptosis, measurable by assays such as Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7, -8, -9), or TUNEL assays.
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Decreased cell viability and proliferation, which can be assessed using MTT, MTS, or CellTiter-Glo assays.
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Inhibition of downstream signaling pathways, observable through Western blotting for phosphorylated forms of target kinases (e.g., pSTAT3).[4]
-
Degradation of cIAP-1 and cIAP-2 proteins.[5]
Q3: In which cancer types has this compound (or IAP inhibitors in general) shown potential?
IAP antagonists are being investigated in a variety of cancers, including head and neck squamous cell carcinomas (HNSCC) and acute myelogenous leukemia (AML).[3][6] The rationale is that many cancers overexpress IAPs, contributing to their survival and resistance to therapy.[2][7] this compound specifically has been studied in the context of STAT3-driven solid tumors.[4]
Troubleshooting Guide for Unexpected Results
Issue 1: No significant increase in apoptosis observed after this compound treatment.
This is a common unexpected result that can arise from several factors.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | - Verify IAP expression levels: Use Western blot or qPCR to confirm that the cell line expresses target IAPs (XIAP, c-IAP1, c-IAP2).- Assess baseline caspase activity: Some cell lines may have low endogenous levels of pro-apoptotic proteins.- Test a positive control cell line: Use a cell line known to be sensitive to IAP inhibitors. |
| Incorrect Compound Concentration | - Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.- Verify compound activity: Use a cell-free assay or a highly sensitive cell line to confirm the potency of your this compound stock. |
| Suboptimal Treatment Duration | - Conduct a time-course experiment: Measure apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Assay-Specific Issues | - Apoptosis Assay: Ensure the chosen assay is appropriate for the expected apoptotic pathway. For example, if the extrinsic pathway is dominant, a caspase-8 activity assay would be highly relevant.- Reagent Quality: Check the expiration dates and proper storage of all assay reagents. |
| Compound Stability | - Proper Storage: Ensure this compound is stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C).- Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment. |
Issue 2: High background apoptosis in control (vehicle-treated) cells.
High background can mask the specific effects of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment.- Serum Starvation: If serum starvation is part of the protocol, optimize the duration to minimize apoptosis induction in control cells.- Contamination: Check for mycoplasma or other microbial contamination. |
| Vehicle Toxicity | - Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically <0.1%).- Vehicle Control: Always include a vehicle-only control in your experimental setup. |
| Assay Procedure | - Cell Handling: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive apoptotic signals. |
Issue 3: Inconsistent results between experimental repeats.
Reproducibility is key to reliable data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Experimental Variability | - Standardize Protocols: Ensure all experimental parameters (cell seeding density, treatment duration, reagent concentrations) are consistent across all experiments.- Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Reagent Instability | - Aliquot Reagents: Aliquot critical reagents, including this compound stock solutions, to avoid repeated freeze-thaw cycles. |
| Instrument Calibration | - Regular Maintenance: Ensure that instruments used for data acquisition (e.g., flow cytometers, plate readers) are properly calibrated and maintained. |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
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Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined duration.
-
Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
References
- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Multi-kinase Inhibitor this compound Reduces Maintenance and Self-renewal of Primary Human AML CD34+ Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
Improving the stability of Debio 0617B in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Debio 0617B in solution. This compound is a novel small molecule inhibitor targeting an undisclosed oncology pathway.[1][2][3] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Solution
Q1: My this compound solution, prepared in DMSO, became cloudy after dilution in an aqueous buffer. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. To resolve this, try the following:
-
Serial Dilution in Organic Solvent: Before adding to your aqueous buffer, perform initial serial dilutions in DMSO to lower the concentration.
-
Final Dilution: Add the final, lower-concentration DMSO stock to your aqueous medium while vortexing to ensure rapid mixing.
-
DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, as many biological systems can tolerate this level. Always include a vehicle control (DMSO alone) in your experiments.
Q2: I observe precipitation in my this compound stock solution in DMSO after storage at -20°C. Is the compound degraded?
A2: Precipitation upon freezing is not necessarily indicative of degradation. It is more likely that the solubility of this compound is reduced at lower temperatures. To address this:
-
Warm the Solution: Gently warm the vial to room temperature or in a 37°C water bath for a short period.
-
Vortex/Sonicate: Vortex the solution thoroughly or use a bath sonicator to ensure the compound is fully redissolved before use.
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter remains before making dilutions.
Issue 2: Inconsistent or Lower-Than-Expected Activity
Q3: My experimental results with this compound are inconsistent across different experiments. Could this be a stability issue?
A3: Yes, inconsistent activity is a hallmark of compound instability. The potency of small molecule inhibitors can be compromised if they degrade in solution.[4] Factors that can influence stability include pH, temperature, and light exposure.[5]
-
pH Sensitivity: The stability of this compound may be pH-dependent. Assess the pH of your experimental buffer and consider performing a pH stability profile.
-
Solution Age: Use freshly prepared dilutions for your experiments whenever possible. Avoid using aqueous solutions of this compound that have been stored for extended periods.
-
Storage Conditions: Ensure your DMSO stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[6]
Q4: How can I determine if this compound is degrading in my experimental conditions?
A4: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your compound over time.[7][8]
-
Time-Course Analysis: Analyze your this compound working solution by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (e.g., temperature, buffer).
-
Peak Analysis: A decrease in the area of the parent peak (this compound) and the appearance of new peaks are indicative of degradation.
Below is a troubleshooting workflow to diagnose and address stability issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For most small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for organic molecules. Always use anhydrous, high-purity DMSO to minimize moisture-related degradation.
Q2: How should I store stock solutions of this compound?
A2: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Use vials with tight-fitting caps to prevent absorption of atmospheric moisture. For short-term storage (a few days), 4°C is acceptable for DMSO stocks. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Q3: What are the primary degradation pathways for a compound like this compound?
A3: While specific data for this compound is proprietary, small molecules are often susceptible to hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photolysis: Degradation upon exposure to light, particularly UV light.
Q4: How can I proactively assess the stability of this compound?
A4: Conducting forced degradation (stress testing) studies is a systematic way to understand the intrinsic stability of a compound.[9][10] This involves exposing the compound to harsh conditions to identify potential degradation pathways.[11]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Stress | 60°C in solid state and solution for 24-48 hours | To determine heat sensitivity. |
| Photostability | Exposure to UV/Vis light (ICH Q1B guidelines) | To identify light sensitivity. |
Table 1: Example conditions for forced degradation studies.
III. Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a user-defined aqueous buffer over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Incubate the 10 µM working solution at the desired experimental temperature (e.g., 37°C).
-
Protect the solution from light by using an amber vial or covering it with aluminum foil.
-
-
Sample Collection:
-
Immediately after preparation (T=0), transfer an aliquot (e.g., 100 µL) to an HPLC vial.
-
Collect subsequent aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
If not analyzing immediately, store samples at -80°C.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the % remaining vs. time to determine the stability profile.
-
Illustrative Stability Data
The following table presents fictional data to illustrate how stability results might be presented.
| Condition | Time (hours) | % this compound Remaining | Appearance of Degradant Peak |
| PBS, pH 7.4, 37°C | 0 | 100% | No |
| 4 | 95.2% | Yes | |
| 8 | 88.1% | Yes | |
| 24 | 65.7% | Yes | |
| Culture Media + 10% FBS, 37°C | 0 | 100% | No |
| 4 | 91.5% | Yes | |
| 8 | 82.3% | Yes | |
| 24 | 55.9% | Yes |
Table 2: Example stability data for this compound under different conditions.
References
- 1. debiopharm.com [debiopharm.com]
- 2. Aurigene and Debiopharm Group™ report nomination of development candidate this compound in oncology - Aurigene [aurigene.com]
- 3. Debiopharm Group™ and Aurigene nominate development candidate Debio 0617, a novel inhibitor of an undisclosed oncology pathway - Aurigene [aurigene.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. scispace.com [scispace.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. acdlabs.com [acdlabs.com]
Soquelitinib Technical Support Center: Troubleshooting Low Efficacy in Cell Lines
Welcome to the technical support center for Soquelitinib. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of Soquelitinib in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is Soquelitinib and what is its primary mechanism of action?
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that functions as a selective and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][3][4][5][6] By forming a covalent bond with a cysteine residue in the ITK active site, Soquelitinib effectively blocks its kinase activity.[7] This inhibition modulates T-cell signaling and differentiation.[1][2][3][4][5][6]
The primary mechanism of action involves skewing T-helper (Th) cell differentiation. Soquelitinib promotes the development of Th1 cells while inhibiting the differentiation and function of Th2 and Th17 cells.[5][8][9] This leads to a decrease in the production of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) and Th17-associated cytokines (e.g., IL-17).[5][8]
Q2: In which cell lines is Soquelitinib expected to be effective?
Soquelitinib is most effective in cell lines where ITK plays a significant role in signaling and function. This primarily includes T-cell lines and natural killer (NK) cell lines.[3][4] ITK is predominantly expressed in these cell types.[3][4] The Jurkat T-cell line is a commonly used model where Soquelitinib has shown efficacy in inhibiting IL-2 secretion.[10] Sezary cells, a type of malignant T-cell, have also demonstrated sensitivity to Soquelitinib.[10]
Q3: What are the expected downstream effects of Soquelitinib treatment in sensitive cell lines?
In sensitive T-cell lines, effective treatment with Soquelitinib should lead to:
-
Inhibition of TCR signaling: A reduction in the phosphorylation of downstream signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[10]
-
Altered cytokine secretion: A decrease in the secretion of Th2 cytokines (IL-4, IL-5, IL-13) and an increase or relative sparing of the Th1 cytokine Interferon-gamma (IFN-γ).[10] A notable effect is the suppression of IL-2 secretion.[10]
-
Reduction of T-cell exhaustion markers: In long-term stimulation models, Soquelitinib may reduce the expression of exhaustion markers like PD-1, LAG3, and TIGIT.
Troubleshooting Low Efficacy
This section provides guidance on potential reasons for observing lower-than-expected efficacy of Soquelitinib in your cell line experiments and how to address them.
Problem 1: Suboptimal Inhibition of Downstream Signaling
You are not observing the expected decrease in the phosphorylation of PLCγ1 or ERK after Soquelitinib treatment.
-
Incorrect Soquelitinib Concentration: The concentration of Soquelitinib may be too low to effectively inhibit ITK in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. As a reference, the IC50 for IL-2 secretion inhibition in Jurkat T-cells is approximately 136 nM.[10]
-
-
Low ITK Expression in Your Cell Line: The cell line you are using may not express sufficient levels of ITK for Soquelitinib to exert a measurable effect.
-
Solution: Verify ITK expression in your cell line at the protein level using Western blot. If ITK expression is low or absent, consider using a different cell line known to express ITK, such as Jurkat or H9 cells.
-
-
Issues with Western Blot Protocol: Technical issues with the Western blot procedure can lead to inaccurate results.
-
Solution: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using appropriate phosphatase inhibitors during cell lysis and blocking with BSA instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Logical Flow for Troubleshooting Suboptimal Signaling Inhibition
Troubleshooting signaling inhibition.
Problem 2: No Significant Change in Cytokine Secretion Profile
You are not observing the expected decrease in Th2 cytokines (e.g., IL-4) or the expected increase/maintenance of Th1 cytokines (e.g., IFN-γ).
-
Inappropriate Cell Stimulation: T-cells require activation to produce cytokines. The stimulation method may be suboptimal.
-
Solution: Ensure you are using a robust T-cell stimulation method, such as anti-CD3/CD28 antibodies or PMA/Ionomycin.
-
-
Incorrect Timing of Measurement: Cytokine production is a dynamic process. You may be collecting supernatants at a suboptimal time point.
-
Solution: Perform a time-course experiment to determine the peak of cytokine secretion for your specific cell line and stimulation conditions.
-
-
Cell Culture Conditions: Components in the cell culture media, particularly serum, can interfere with the activity of small molecule inhibitors.
-
Solution: Test different batches of fetal bovine serum (FBS) or consider reducing the serum concentration during the drug treatment period. Be aware that altering serum concentration can also affect cell health and growth.
-
Experimental Workflow for Assessing Cytokine Secretion
Cytokine secretion assessment workflow.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (IL-2 Secretion) | Jurkat | 136 nM | [10] |
Experimental Protocols
Western Blot for Phosphorylated PLCγ1 and ERK
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis:
-
After treatment with Soquelitinib and appropriate stimulation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PLCγ1 (Tyr783) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total PLCγ1, total ERK, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
ELISA for IL-2, IL-4, and IFN-γ Secretion
This protocol is based on a standard sandwich ELISA and should be adapted based on the specific manufacturer's instructions for the ELISA kit you are using.
-
Plate Preparation:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest (or use a pre-coated plate from a kit).
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer.
-
-
Sample and Standard Incubation:
-
Add your cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate as recommended.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP or other appropriate enzyme conjugate.
-
Incubate as recommended.
-
-
Signal Development and Reading:
-
Wash the plate.
-
Add the substrate solution (e.g., TMB).
-
Incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant cytokine standards.
-
Calculate the concentration of the cytokine in your samples based on the standard curve.
-
Signaling Pathway Diagram
Soquelitinib's inhibition of the ITK signaling pathway.
References
- 1. Soquelitinib Shows 26% Complete Response in T Cell Lymphoma Trial | CRVS Stock News [stocktitan.net]
- 2. targetedonc.com [targetedonc.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 6. Corvus Pharmaceuticals Announces Orphan Drug Designation Granted to Soquelitinib for the Treatment of T Cell Lymphoma | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 9. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Debio 0617B Preclinical Development
Frequently Asked Questions (FAQs)
Q1: What is Debio 0617B and what is its mechanism of action?
A1: this compound is an investigational small molecule, multi-kinase inhibitor.[1] It is known to target ABL, JAK, and Receptor Tyrosine Kinases (RTKs).[1] By inhibiting these kinases, this compound aims to block signaling pathways that are crucial for the growth and survival of cancer cells.
Q2: What are the potential on-target and off-target toxicities associated with multi-kinase inhibitors like this compound?
A2: Multi-kinase inhibitors can cause a range of toxicities due to their effects on both cancer cells and healthy tissues where the target kinases are also active. Common toxicities for this class of drugs include:
-
Cardiovascular effects: Hypertension, left ventricular dysfunction, and QT prolongation.
-
Hematological effects: Anemia, thrombocytopenia, and neutropenia due to the inhibition of kinases like BCR-ABL and JAK.
-
Gastrointestinal effects: Diarrhea, nausea, vomiting, and mucositis, often associated with EGFR inhibition.
-
Dermatological effects: Skin rash and hand-foot skin reaction (HFSR), particularly with VEGFR and EGFR inhibitors.[2]
-
Hepatic effects: Elevated liver enzymes (AST/ALT).[2]
Q3: How can I proactively monitor for potential toxicities during my in vivo studies with this compound?
A3: A comprehensive monitoring plan is essential. This should include:
-
Regular clinical observations: Daily monitoring of animal well-being, including body weight, food and water intake, and assessment for any clinical signs of distress.
-
Hematology: Complete blood counts (CBCs) should be performed at baseline and at regular intervals during the study to monitor for cytopenias.
-
Serum Biochemistry: Regular monitoring of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
Cardiovascular Monitoring: For longer-term studies, consider electrocardiogram (ECG) and blood pressure measurements.
-
Histopathology: At the end of the study, a full histopathological examination of major organs is crucial to identify any tissue damage.
Q4: Are there any general strategies to mitigate the toxicity of this compound in my animal models?
A4: While specific strategies for this compound are not defined, general approaches for mitigating toxicities of kinase inhibitors include:
-
Dose optimization: Conduct dose-range finding studies to identify the maximum tolerated dose (MTD).
-
Dosing schedule modification: Exploring intermittent dosing schedules (e.g., 5 days on, 2 days off) may help reduce cumulative toxicity while maintaining efficacy.
-
Supportive care: For anticipated side effects, supportive care measures can be implemented. For example, anti-diarrheal agents or nutritional support.
-
Combination therapy: In a therapeutic setting, combining the kinase inhibitor with another agent may allow for a dose reduction of the kinase inhibitor, thereby reducing its toxicity.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss and Dehydration in Study Animals
-
Potential Cause: Gastrointestinal toxicity (diarrhea, anorexia) is a common side effect of multi-kinase inhibitors.
-
Troubleshooting Steps:
-
Assess Severity: Quantify the weight loss and monitor for signs of dehydration (e.g., skin tenting, reduced urine output).
-
Dietary Support: Provide palatable, high-calorie food supplements and hydration support (e.g., subcutaneous fluids).
-
Dose Adjustment: Consider a temporary dose reduction or interruption of this compound administration.
-
Symptomatic Treatment: If diarrhea is present, consult with a veterinarian about the use of anti-diarrheal medication.
-
Pathological Analysis: At necropsy, pay close attention to the gastrointestinal tract for signs of inflammation or damage.
-
Issue 2: Abnormal Hematology Results (Anemia, Thrombocytopenia, Neutropenia)
-
Potential Cause: Inhibition of kinases like JAK and ABL, which are involved in hematopoiesis, can lead to bone marrow suppression.[2]
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the complete blood count (CBC) to confirm the abnormality.
-
Evaluate Trends: Analyze the trend of the hematological parameters over time. A progressive decline is more concerning.
-
Dose Modification: A dose reduction or temporary cessation of treatment may be necessary to allow for bone marrow recovery.
-
Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections. For severe anemia, blood transfusions may be required in valuable animal models, though this is uncommon in a research setting.
-
Bone Marrow Analysis: At the study endpoint, consider bone marrow analysis to assess cellularity and hematopoietic precursors.
-
Issue 3: Elevated Liver Enzymes (ALT, AST)
-
Potential Cause: Drug-induced liver injury (DILI) can occur with kinase inhibitors.
-
Troubleshooting Steps:
-
Confirm and Monitor: Repeat the serum biochemistry tests to confirm the elevation and monitor the trend.
-
Rule Out Other Causes: Ensure that other factors, such as infection or other co-administered substances, are not contributing to the liver enzyme elevation.
-
Dose Adjustment: Reduce the dose of this compound or interrupt dosing and monitor for enzyme level recovery.
-
Histopathology: At necropsy, a thorough histopathological examination of the liver is critical to assess for hepatocellular necrosis, inflammation, or other signs of injury.
-
Data Presentation
Table 1: Hypothetical Hematological Toxicity of this compound in a 28-Day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 13.8 ± 1.5 | 11.2 ± 1.8 | 9.5 ± 2.1** |
| Platelets (x10^9/L) | 850 ± 150 | 780 ± 120 | 550 ± 180 | 320 ± 150 |
| Neutrophils (x10^9/L) | 2.5 ± 0.8 | 2.1 ± 0.7 | 1.2 ± 0.5* | 0.8 ± 0.4 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Table 2: Hypothetical Serum Biochemistry Changes with this compound in a 28-Day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | 40 ± 10 | 45 ± 12 | 120 ± 35 | 250 ± 70** |
| AST (U/L) | 60 ± 15 | 68 ± 18 | 180 ± 50 | 350 ± 90** |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 28 ± 8 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 100-200 µL of whole blood from the saphenous or submandibular vein into EDTA-coated microtubes.
-
Sample Handling: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Store samples at 4°C if not analyzed immediately, but analysis within 24 hours is recommended.
-
Analysis: Use a calibrated automated hematology analyzer validated for the specific animal species.
-
Parameters to Measure: White blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and platelet count (PLT).
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Serum Biochemistry Analysis
-
Blood Collection: Collect approximately 200-300 µL of whole blood into serum separator tubes.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Serum Collection: Carefully aspirate the serum supernatant and transfer it to a clean microcentrifuge tube.
-
Analysis: Use a calibrated automated clinical chemistry analyzer.
-
Parameters to Measure: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine, total bilirubin, alkaline phosphatase (ALP), and electrolytes (Na+, K+, Cl-).
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods.
Protocol 3: Histopathological Examination
-
Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Perform a complete necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, gastrointestinal tract, bone marrow, etc.).
-
Tissue Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides. Stain the sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the stained slides in a blinded manner.
-
Scoring: Semi-quantitatively score any observed lesions for severity (e.g., minimal, mild, moderate, severe).
-
Data Analysis: Compare the incidence and severity of lesions between the treated and control groups.
Visualizations
Caption: Hypothetical signaling pathways inhibited by this compound.
Caption: General experimental workflow for a preclinical toxicity study.
References
Debio 0617B experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental multi-kinase inhibitor, Debio 0617B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-kinase inhibitor that targets key kinases upstream of the STAT3/STAT5 signaling pathways. Its primary targets include Janus kinases (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases (RTKs) such as FLT3, c-KIT, CSF1R, PDGFRα/β, and VEGFR1-3.[1] By inhibiting these kinases, this compound effectively reduces the phosphorylation and subsequent activation of STAT3 and STAT5, which are critical for tumor cell survival, proliferation, and metastasis.
Q2: In which cancer models has this compound shown efficacy?
This compound has demonstrated efficacy in preclinical models of STAT3-driven solid tumors and has been shown to reduce the maintenance and self-renewal of primary human Acute Myeloid Leukemia (AML) CD34+ stem/progenitor cells.[1]
Q3: What is the solvent and storage recommendation for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years. When dissolved in DMSO, the solution is stable for two weeks at 4°C and for up to six months at -80°C. It is crucial to minimize freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
As a multi-kinase inhibitor, this compound is designed to interact with a range of kinases. While this provides a broad-spectrum anti-cancer activity, it also means that effects observed in cellular or in vivo models may be due to the inhibition of multiple targets. Researchers should consider the full kinase inhibition profile when interpreting results.
Quantitative Data
Table 1: Cellular Potency of this compound
| Assay Type | Cell Line | Parameter Measured | Result (EC50) |
| In-Cell Western | A549 | Inhibition of STAT3 phosphorylation | 175 ± 21 nM[2][3] |
For illustrative purposes, the following table provides a representative profile of expected potencies for a multi-kinase inhibitor with a similar target profile to this compound. Researchers should generate their own dose-response curves for each specific kinase and assay system.
Table 2: Illustrative Biochemical IC50 Values for a Representative Multi-Kinase Inhibitor
| Target Kinase | Illustrative IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 10 |
| SRC | 25 |
| ABL | 30 |
| FLT3 | 5 |
| c-KIT | 8 |
| VEGFR2 | 12 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and a general experimental workflow for assessing its cellular activity.
Caption: Targeted signaling pathway of this compound.
Caption: General workflow for cell-based assays with this compound.
Troubleshooting Guide
Issue 1: High variability in cell viability/proliferation assays between replicates.
-
Question: My dose-response curves for this compound in a cell proliferation assay (e.g., MTT or CellTiter-Glo) are inconsistent across replicates. What could be the cause?
-
Answer:
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is consistent across all wells and is at a non-toxic level (typically <0.5%). Precipitation of the compound at higher concentrations in aqueous media can lead to significant variability. Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to large variations. Ensure your cells are evenly suspended before plating and that your seeding density is optimized for the duration of the assay.
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in DMSO before further dilution in media. Vortex thoroughly.
-
Issue 2: No significant inhibition of target phosphorylation (e.g., pSTAT3) observed.
-
Question: I am not seeing a decrease in pSTAT3 levels via Western Blot after treating my cells with this compound, even at high concentrations. Why might this be?
-
Answer:
-
Basal Pathway Activation: The targeted pathway must be active in your cell line of choice. Before testing the inhibitor, confirm that your cells have a detectable basal level of pSTAT3. If not, you may need to stimulate the cells with an appropriate growth factor or cytokine (e.g., IL-6 or EGF) to activate the JAK/STAT or RTK pathways.
-
Treatment Duration: The inhibition of phosphorylation is often a rapid event. You may need to perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms, such as mutations in the target kinases or upregulation of alternative survival pathways.
-
Issue 3: Discrepancy between biochemical assay and cellular assay results.
-
Question: this compound shows potent inhibition in a cell-free biochemical kinase assay, but its potency is much lower in my cell-based assays. What explains this difference?
-
Answer:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the media.
-
Plasma Protein Binding: If you are using serum in your cell culture media, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cells and inhibit the target. Consider performing assays in low-serum or serum-free conditions if your cell line can tolerate it.
-
Efflux Pumps: The cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein), keeping the intracellular concentration low.
-
High Intracellular ATP: In biochemical assays, the ATP concentration is a controlled variable. In a cellular context, the intracellular ATP concentration is much higher (millimolar range), which can make it more difficult for an ATP-competitive inhibitor like this compound to bind to its target kinase.
-
Experimental Protocols
Protocol 1: In-Cell Western™ for Phospho-STAT3 Inhibition
-
Cell Seeding: Seed A549 cells (or another appropriate cell line) in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C.
-
Stimulation: Add a stimulating agent (e.g., 100 ng/mL Oncostatin M) to all wells (except for the unstimulated control) and incubate for 30 minutes at 37°C to induce STAT3 phosphorylation.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer: Rabbit anti-pSTAT3 (Tyr705) and Mouse anti-total STAT3.
-
Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).
-
Imaging and Analysis: Wash the plate and allow it to dry. Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the fluorescence intensity for pSTAT3 and normalize it to the total STAT3 signal.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (typically from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
Impact of serum concentration on Debio 0617B activity
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving Debio 0617B, now known as Soquelitinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Soquelitinib)?
This compound (Soquelitinib) is an orally active and highly selective covalent inhibitor of the Interleukin-2-inducible T-cell Kinase (ITK).[1] ITK is a crucial enzyme in T-cell receptor signaling and plays a significant role in the activation and differentiation of T-cells.[2][3][4] By inhibiting ITK, Soquelitinib can modulate T-cell mediated immune responses.[5][6]
Q2: How does serum concentration in cell culture media affect the activity of this compound (Soquelitinib)?
Currently, there is no publicly available quantitative data that directly details the impact of varying serum concentrations on the in vitro activity (e.g., IC50 values) of this compound (Soquelitinib).
In general, the presence of serum in cell culture media can influence the apparent activity of a small molecule inhibitor. This is primarily due to the binding of the compound to serum proteins, most notably albumin. This protein binding reduces the free fraction of the drug available to interact with its target, which can lead to an increase in the observed IC50 value (a decrease in apparent potency). The extent of this effect is dependent on the specific properties of the compound, including its affinity for serum proteins.
Q3: What are the known downstream effects of ITK inhibition by Soquelitinib?
Inhibition of ITK by Soquelitinib has been shown to lead to a "Th1 skewing" of the immune response.[5] Specifically, it blocks the development of Th2 and Th17 helper T-cells and their associated cytokine production (e.g., IL-4, IL-5, IL-13, and IL-17) while promoting the generation of Th1 helper cells.[5][6] Th1 cells are important for anti-tumor and anti-viral immunity.[5][6] Preclinical studies have demonstrated that Soquelitinib can induce a dose-dependent reduction in Th17 cell differentiation.[2]
Q4: What is the recommended solvent and storage condition for Soquelitinib?
For in vitro experiments, Soquelitinib can be dissolved in DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guides
Issue: Inconsistent results in in vitro cell-based assays.
When assessing the activity of Soquelitinib in cell-based assays, variability in results can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Serum Concentration:
-
Potential Cause: As mentioned in the FAQ, the concentration of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium can significantly impact the apparent potency of Soquelitinib due to protein binding.
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that you use a consistent lot and concentration of serum across all experiments.
-
Test in Low-Serum or Serum-Free Media: If feasible for your cell line, conduct experiments in low-serum or serum-free conditions to determine the baseline activity of the compound.
-
Serum Shift Assay: To quantify the effect of serum, perform a dose-response experiment with varying concentrations of FBS (e.g., 0.5%, 2%, 10%, 50%). This will help you determine the fold-shift in IC50 values.
-
-
-
Cell Density and Health:
-
Potential Cause: The density and health of your cells can influence their response to treatment.
-
Troubleshooting Steps:
-
Consistent Seeding Density: Use a standardized cell seeding density for all experiments.
-
Monitor Cell Viability: Ensure that your cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
-
Compound Stability:
-
Potential Cause: Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended.[1]
-
Limit Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of freeze-thaw cycles.
-
-
Data Presentation
While specific data on the impact of serum concentration is not available, the following tables summarize the dose-dependent effects of Soquelitinib observed in preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of Soquelitinib
| Assay System | Concentration | Observed Effect | Reference |
| Jurkat Cells | 10 µM | Inhibition of T-cell receptor (TCR) signaling and IL-2 production. | [1] |
| In vitro T-cell differentiation | Dose-dependent | Reduction in Th17 cell differentiation and IL-17 cytokine production. | [2] |
Table 2: Clinical Efficacy of Soquelitinib in T-Cell Lymphoma (Phase 1/1b Trial)
| Dose | Patient Population | Efficacy Endpoint | Result | Reference |
| 200 mg twice daily | Relapsed/Refractory T-Cell Lymphoma (n=23) | Objective Response Rate (ORR) | 39% | |
| Complete Response (CR) | 26% | |||
| Median Duration of Response (DOR) | 17.2 months | |||
| Median Progression-Free Survival (PFS) | 6.2 months |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified ITK signaling pathway inhibited by this compound (Soquelitinib).
Caption: General experimental workflow for a serum shift assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. gurufocus.com [gurufocus.com]
- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 6. Corvus Pharmaceuticals Announces New Preclinical Data Highlighting Potential of Soquelitinib to Treat Systemic Sclerosis | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
Validation & Comparative
A Comparative Guide to Soquelitinib and Emerging KRAS G12D Inhibitors for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with significant advancements in drugging previously intractable targets. The KRAS oncogene, particularly the G12D mutation, has long been a formidable challenge. This guide provides a detailed comparison of Soquelitinib, an Interleukin-2-inducible T-cell kinase (ITK) inhibitor with immunomodulatory properties, and a class of direct KRAS G12D inhibitors. This comparison aims to equip researchers with the necessary data to evaluate their therapeutic potential and inform future drug development strategies.
Introduction
KRAS G12D is one of the most prevalent mutations in human cancers, especially in pancreatic, colorectal, and non-small cell lung cancers, and is associated with poor prognosis.[1][2] For decades, direct inhibition of KRAS was deemed impossible. However, the recent success of KRAS G12C inhibitors has paved the way for the development of inhibitors targeting other KRAS mutations, including G12D.[3][4]
This guide will explore two distinct therapeutic strategies:
-
Soquelitinib (formerly CPI-818): An oral, selective ITK inhibitor that modulates T-cell function to enhance anti-tumor immunity.[5] While not a direct KRAS G12D inhibitor, its mechanism presents a potential combination strategy.
-
Direct KRAS G12D Inhibitors: A new class of small molecules designed to directly bind to the KRAS G12D mutant protein and inhibit its oncogenic signaling. This guide will focus on key examples such as MRTX1133 and HRS-4642.
Comparative Data on Preclinical and Clinical Activity
The following tables summarize the available quantitative data for Soquelitinib and various KRAS G12D inhibitors to facilitate a clear comparison of their performance metrics.
Table 1: Soquelitinib - Immunomodulatory Effects
| Parameter | Observation | Cell/Animal Model | Reference |
| Mechanism of Action | Selective ITK inhibition, leading to Th1 skewing and inhibition of Th2 and Th17 cells. | In vitro and in vivo models | [6] |
| Effect on T-cells | Increases generation of cytotoxic T-cells and memory T-cells with enhanced effector function. | Preclinical models | [7] |
| Effect on Cytokines | Suppresses Th2 and Th17 cytokine production (e.g., IL-4, IL-5, IL-13, IL-17) while sparing Th1 cytokines. | Preclinical models | [6] |
| Clinical Trials | Phase 3 for relapsed peripheral T-cell lymphoma (PTCL); Phase 1 for atopic dermatitis. | Human | [5][8][9] |
Table 2: Direct KRAS G12D Inhibitors - Preclinical Efficacy
| Inhibitor | Target | IC50 (Cell Viability) | In Vivo Efficacy | Selectivity | Clinical Trial Status | Reference |
| MRTX1133 | KRAS G12D | 6 nM (AGS cells) | Tumor regression (-62% to -73%) in Panc 04.03 xenograft model | >1000-fold for KRAS G12D vs. wild-type KRAS | Phase I/II initiated (NCT05737706), but reportedly terminated. | [3][10][11][12] |
| HRS-4642 | KRAS G12D | Strong specific inhibition of KRAS G12D mutant cell lines | Significant tumor growth inhibition in pancreatic, colorectal, and lung cancer models | High selectivity for KRAS G12D over KRAS G12C and wild-type KRAS | Phase I initiated | [13] |
| Zoldonrasib (RMC-9805) | KRAS G12D | Not specified | 61% of trial participants' tumors shrank substantially. | Not specified | Phase 1 for NSCLC | [14] |
| AZD-0022 | KRAS G12D | Not specified | Preclinical activity supports clinical development. | Not specified | Phase I/II | [15] |
| VS-7375 (GFH-375) | KRAS G12D | Not specified | Lead program from discovery collaboration. | Not specified | Phase I/II in China | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of KRAS G12D inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Cancer cell lines with KRAS G12D mutations (e.g., AGS, Panc 04.03) and wild-type KRAS cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., MRTX1133) or vehicle control (e.g., DMSO) for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
ERK Phosphorylation (pERK) Assay (Western Blot)
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then serum-starved for 12-24 hours before being treated with the inhibitor at various concentrations for 2-4 hours.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against pERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Study
-
Cell Implantation: 5-10 million human cancer cells (e.g., HPAC, Panc 04.03) with the KRAS G12D mutation are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., MRTX1133) is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 30 mg/kg twice daily). The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The percentage of tumor growth inhibition (TGI) or tumor regression is calculated for the treatment group compared to the control group.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the development and action of KRAS G12D inhibitors.
Caption: KRAS G12D signaling pathway and points of intervention.
Caption: A typical workflow for KRAS G12D inhibitor development.
Caption: Logical relationship of inhibitor selectivity and clinical outcome.
Discussion and Future Directions
The development of direct KRAS G12D inhibitors like MRTX1133 and HRS-4642 represents a significant breakthrough in targeting this previously "undruggable" oncogene.[4][13] Preclinical data demonstrates their potential for potent and selective inhibition of KRAS G12D-driven cancers, leading to tumor regression in various models.[3][11][13] However, the path to clinical success is fraught with challenges, including the emergence of resistance and potential toxicities, as suggested by the reported termination of the MRTX1133 trial.[12]
Soquelitinib, with its distinct immunomodulatory mechanism, offers a complementary approach. By enhancing the patient's own anti-tumor immune response, it may be particularly effective in combination with direct KRAS inhibitors.[16] The rationale for such a combination is twofold: direct KRAS inhibition can lead to tumor cell death and the release of tumor antigens, while Soquelitinib can enhance the ability of T-cells to recognize and eliminate these cancer cells. This could potentially lead to more durable responses and overcome resistance mechanisms.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy and safety of different KRAS G12D inhibitors in a standardized set of models.
-
Combination therapy studies: Evaluating the synergistic potential of combining direct KRAS G12D inhibitors with immunomodulatory agents like Soquelitinib, as well as with other targeted therapies and standard chemotherapy.
-
Biomarker discovery: Identifying predictive biomarkers to select patients most likely to respond to these therapies and to monitor treatment response and resistance.
References
- 1. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 2. jetir.org [jetir.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 6. Corvus Pharmaceuticals Presents Soquelitinib Preclinical Data at the Keystone Symposia on Systemic Autoimmune and Autoinflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 7. onclive.com [onclive.com]
- 8. Corvus Pharmaceuticals Announces Data from Cohort 2 of Placebo-Controlled Phase 1 Clinical Trial of Soquelitinib for Atopic Dermatitis - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mskcc.org [mskcc.org]
- 15. Kras g12d inhibitors - Articles | BioWorld [bioworld.com]
- 16. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
A Preclinical Head-to-Head: Debio 0617B and Saracatinib in Oncology Models
In the landscape of targeted cancer therapies, small molecule inhibitors that modulate critical signaling pathways are of paramount interest. This guide provides a comparative analysis of two such inhibitors, Debio 0617B and saracatinib, focusing on their efficacy in preclinical cancer models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound is a multi-kinase inhibitor that exerts its effect by targeting key kinases upstream of the STAT3/STAT5 signaling pathways. Its targets include Janus kinases (JAK), SRC family kinases, Abelson murine leukemia viral oncogene homolog 1 (ABL), and class III/V receptor tyrosine kinases such as FLT3, c-KIT, CSF1R, PDGFRα/β, and VEGFR1-3. This broad-spectrum inhibition aims to robustly shut down the STAT3/STAT5 signaling cascade, which is often constitutively activated in a variety of solid tumors and hematological malignancies, promoting cell proliferation, survival, and metastasis.
Saracatinib (AZD0530), on the other hand, is a potent and selective dual inhibitor of SRC and ABL kinases. SRC, a non-receptor tyrosine kinase, is a crucial node in multiple signaling pathways that regulate cell growth, adhesion, invasion, and migration. By inhibiting SRC, saracatinib aims to disrupt these oncogenic processes. Its activity against ABL kinase also makes it relevant for malignancies driven by the Bcr-Abl fusion protein.
In Vitro Efficacy: A Comparative Look at Cellular Proliferation
The anti-proliferative activity of this compound and saracatinib has been evaluated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound in different preclinical models.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung | 0.175 ± 0.021 |
| A2058 | Melanoma | Not Reported |
| A431 | Epidermoid Carcinoma | Not Reported |
Table 1: In Vitro Anti-proliferative Activity of this compound. Data from Murone et al., Mol Cancer Ther, 2016.
| Cell Line | Cancer Type | Saracatinib IC50 (µM) |
| SNU216 | Gastric Cancer | < 1 |
| NCI-N87 | Gastric Cancer | < 1 |
| SNU1 | Gastric Cancer | > 10 |
| SNU5 | Gastric Cancer | > 10 |
| SNU16 | Gastric Cancer | > 10 |
| SNU601 | Gastric Cancer | > 10 |
| SNU620 | Gastric Cancer | > 10 |
| SNU638 | Gastric Cancer | > 10 |
| SNU668 | Gastric Cancer | > 10 |
| SNU719 | Gastric Cancer | > 10 |
Table 2: In Vitro Anti-proliferative Activity of Saracatinib in Gastric Cancer Cell Lines. Data from Lee et al., Mol Cancer Ther, 2013.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The in vivo anti-tumor activity of both compounds was assessed in mouse xenograft models. The data below highlights the tumor growth inhibition (TGI) observed with each treatment.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| A549 | Non-Small Cell Lung | This compound (50 mg/kg) | Oral, daily | ~50 |
| A2058 | Melanoma | This compound (50 mg/kg) | Oral, daily | ~60 |
| A431 | Epidermoid Carcinoma | This compound (50 mg/kg) | Oral, daily | ~70 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models. Data from Murone et al., Mol Cancer Ther, 2016.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| NCI-N87 | Gastric Cancer | Saracatinib (50 mg/kg) | Oral, daily | ~60 |
Table 4: In Vivo Efficacy of Saracatinib in a Gastric Cancer Xenograft Model. Data from Lee et al., Mol Cancer Ther, 2013.
Experimental Protocols
In Vitro Cell Proliferation Assay
Cell Lines and Culture: Human cancer cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or saracatinib for 72 hours.
Analysis: Cell viability was assessed using a standard MTS or MTT assay. The absorbance was read on a microplate reader, and the IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the xenograft studies.
Tumor Implantation: 5 x 10^6 cancer cells were suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound and saracatinib were administered orally at the indicated doses and schedules.
Tumor Measurement and Analysis: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Conclusion
Both this compound and saracatinib demonstrate significant anti-tumor activity in preclinical models, albeit through distinct but overlapping mechanisms. This compound's broad-spectrum inhibition of kinases upstream of STAT3/5 suggests its potential in a wide range of STAT3-driven cancers. Saracatinib's potent and selective inhibition of SRC and ABL kinases makes it a strong candidate for tumors where these kinases are key drivers of malignancy. The data presented in this guide provides a foundation for further investigation and head-to-head studies to fully elucidate the comparative efficacy and potential clinical applications of these two promising kinase inhibitors.
A Tale of Two Targets: Soquelitinib and Adagrasib in the Lung Cancer Arena
A detailed comparison of two distinct therapeutic strategies for lung cancer: the immunomodulatory approach of Soquelitinib (Debio 0617B) and the targeted therapy of adagrasib.
In the rapidly evolving landscape of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC), two drugs, Soquelitinib (this compound) and adagrasib, represent distinct and compelling therapeutic strategies. While both hold promise, they operate through fundamentally different mechanisms. Adagrasib is a highly targeted inhibitor of the KRAS G12C mutation, a specific oncogenic driver in a subset of lung cancers. In contrast, Soquelitinib is an inhibitor of Interleukin-2-inducible T-cell kinase (ITK), aiming to modulate the patient's own immune system to fight the cancer. This guide provides a comprehensive comparison of these two agents, detailing their mechanisms of action, summarizing available experimental data, and outlining conceptual experimental protocols for their evaluation in lung cancer models.
It is important to note that as of the current literature, no direct head-to-head comparative studies of Soquelitinib and adagrasib in lung cancer models have been published. Therefore, this guide will focus on comparing their individual characteristics and potential applications based on their unique mechanisms.
Section 1: Mechanism of Action
Adagrasib: Precision Targeting of the KRAS G12C "On" Switch
Adagrasib is a small molecule inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein.[1][2][3][4] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2] The G12C mutation locks the KRAS protein in a constitutively active, "on" state, leading to uncontrolled cell growth and tumor formation.[1][3] Adagrasib covalently binds to the cysteine residue of the G12C mutant, locking it in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2][3][4]
Soquelitinib: Modulating the T-Cell Response via ITK Inhibition
Soquelitinib takes an immunomodulatory approach by selectively inhibiting ITK, a kinase predominantly expressed in T-cells.[5][6][7] ITK plays a critical role in T-cell receptor (TCR) signaling and the differentiation of T-helper (Th) cells. By inhibiting ITK, Soquelitinib can skew the differentiation of T-cells away from Th2 and Th17 lineages, which are often associated with pro-tumorigenic inflammation, and towards a Th1 phenotype.[5][6][7][8] Th1 cells are crucial for anti-tumor immunity as they produce cytokines like interferon-gamma (IFNγ) that promote the activity of cytotoxic T-lymphocytes (CTLs), the primary killers of cancer cells.[8]
Section 2: Preclinical and Clinical Data Summary
Adagrasib Data
The following table summarizes key preclinical and clinical data for adagrasib in lung cancer.
| Parameter | Finding | Reference |
| Mechanism of Action | Selective, irreversible inhibitor of KRAS G12C | [1][2][3][4] |
| Preclinical Models | Demonstrated tumor regression in KRAS G12C-mutant lung cancer models. | [4][9][10] |
| Clinical Trial (KRYSTAL-1) | Phase 2 study in patients with previously treated KRAS G12C-mutated NSCLC. | [11][12][13] |
| Objective Response Rate (ORR) | 42.9% in the Phase 2 cohort. | [12] |
| Median Progression-Free Survival (PFS) | 6.5 months. | [12][13] |
| Median Overall Survival (OS) | 12.6 months. | [12][13] |
| Intracranial Activity | Demonstrated activity against brain metastases. | [9][10][12][13] |
Soquelitinib Data
The following table summarizes key preclinical and clinical data for soquelitinib. Data in lung cancer models is limited in the public domain; however, its mechanism suggests potential applicability.
| Parameter | Finding | Reference |
| Mechanism of Action | Selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). | [5][6][7] |
| Preclinical Models | Active in murine models of T-cell mediated inflammatory diseases. | [6] |
| Mechanism in Cancer | Skews T-cell differentiation to a Th1 phenotype, enhancing anti-tumor immunity. | [5][6][7][8] |
| Preclinical Cancer Models | Enhances anti-tumor immunity in association with Th1-skewing and cytotoxic T-cell activation. | |
| Clinical Trial | Phase 1/1b trial in patients with refractory T-cell lymphomas showed promising tumor responses. | [5] |
| Potential in Solid Tumors | By enhancing anti-tumor immunity, it may have broad applicability in solid tumors, including lung cancer. | [8] |
Section 3: Conceptual Experimental Protocols
The evaluation of a targeted therapy like adagrasib and an immunomodulatory agent like soquelitinib requires distinct experimental approaches.
Conceptual Protocol for Adagrasib Evaluation in a KRAS G12C-Mutant Lung Cancer Model
Methodology:
-
Cell Line Selection: Utilize human lung cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H2122).
-
In Vitro Cytotoxicity Assays: Treat cells with a dose range of adagrasib to determine the half-maximal inhibitory concentration (IC50) using assays like MTT or CellTiter-Glo.
-
Western Blot Analysis: Assess the inhibition of downstream signaling pathways by measuring the phosphorylation levels of key proteins such as ERK and AKT in treated cells.
-
In Vivo Xenograft Models: Implant KRAS G12C-mutant lung cancer cells or patient-derived tumor fragments into immunocompromised mice.
-
Drug Administration and Monitoring: Once tumors are established, treat mice with adagrasib or a vehicle control. Monitor tumor volume and animal well-being.
-
Efficacy Assessment: Evaluate tumor growth inhibition and overall survival benefits.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to analyze the in vivo inhibition of the target pathway via western blotting or immunohistochemistry for markers like phosphorylated ERK.
Conceptual Protocol for Soquelitinib Evaluation in a Syngeneic Lung Cancer Model
Methodology:
-
In Vitro T-Cell Assays: Isolate primary T-cells and stimulate them in the presence of varying concentrations of soquelitinib. Measure T-cell proliferation, activation markers (e.g., CD69, CD25), and cytokine production (e.g., IFNγ, IL-4, IL-17) using techniques like ELISA and flow cytometry.
-
T-Helper Cell Differentiation: Culture naive T-cells under Th1-, Th2-, and Th17-polarizing conditions with and without soquelitinib to assess its impact on T-cell lineage commitment.
-
Syngeneic Mouse Models: Utilize immunocompetent mouse models with a syngeneic lung tumor (e.g., Lewis Lung Carcinoma in C57BL/6 mice) to ensure a functional immune system.
-
In Vivo Efficacy Studies: Treat tumor-bearing mice with soquelitinib and monitor tumor growth and survival.
-
Immunophenotyping of the Tumor Microenvironment: At the study endpoint, harvest tumors and analyze the composition and activation state of tumor-infiltrating lymphocytes (TILs) by multi-color flow cytometry. This will reveal changes in the populations of cytotoxic T-cells, helper T-cells, and regulatory T-cells.
Section 4: Conclusion
Soquelitinib and adagrasib exemplify two different but equally important strategies in the fight against lung cancer. Adagrasib represents the pinnacle of precision medicine, offering a potent and specific solution for patients with a defined genetic alteration. Its development has been a landmark achievement for a previously "undruggable" target.[14][15]
Soquelitinib, on the other hand, is part of the burgeoning field of immunotherapy, aiming to harness the power of the patient's immune system. Its broad mechanism of action suggests potential applicability across a wider range of tumor types, not limited by a specific mutation. The success of immune checkpoint inhibitors has paved the way for novel immunomodulatory agents like soquelitinib to further enhance anti-tumor immunity.
The future of lung cancer therapy will likely involve a combination of these approaches. For instance, for a patient with a KRAS G12C-mutant tumor, a combination of adagrasib to directly inhibit tumor growth and an immunomodulatory agent like soquelitinib to stimulate a robust anti-tumor immune response could prove to be a powerful synergistic strategy. As our understanding of tumor biology and the immune system deepens, the tailored application of both targeted and immunotherapies will be paramount in improving outcomes for patients with lung cancer.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 6. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential Novel Approach to Immunotherapy Based on Inhibition of ITK with Soquelitinib (CPI-818) | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 13. Emerging Treatment Options in Lung Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 14. researchgate.net [researchgate.net]
- 15. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating Target Engagement in Cells: A Comparative Analysis of Debio 0617B and Debio 0123
A Note on Compound Identification: Initial research indicates a potential confusion in the query. While the request specifies Debio 0617B , the broader context of target engagement validation often points towards well-defined kinase inhibitors. Debiopharm's portfolio includes Debio 0123 , a widely studied WEE1 kinase inhibitor. In contrast, This compound is a multi-kinase inhibitor targeting the JAK/SRC/STAT3 signaling pathway.[1][2][3] This guide will address both compounds to provide a comprehensive resource, clarifying their distinct mechanisms and methods for validating target engagement.
This comparison guide provides an objective analysis of methods to validate the cellular target engagement of two distinct oncology drug candidates from Debiopharm: this compound and Debio 0123. It is intended for researchers, scientists, and drug development professionals, offering experimental data and detailed protocols to compare their performance with relevant alternatives.
Part 1: this compound - A Multi-Kinase STAT3 Pathway Inhibitor
This compound is a novel kinase inhibitor that suppresses the growth of STAT3-driven solid tumors.[1][2] Its mechanism of action involves the combined inhibition of several key kinases upstream of the STAT3 transcription factor, including Janus kinase (JAK), Src family kinases (SRC), Abelson murine leukemia viral oncogene homolog 1 (ABL), and Class III/V receptor tyrosine kinases (RTKs).[3][4] This multi-targeted approach is designed to achieve a robust blockade of STAT3 phosphorylation and subsequent activation.[1]
Data Presentation: Comparison of this compound and Alternative STAT3 Pathway Inhibitors
Validating the target engagement of this compound involves measuring the inhibition of its direct kinase targets or, more commonly, the downstream effect on STAT3 phosphorylation (pSTAT3).
| Compound | Primary Target(s) | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound | JAK, SRC, ABL, RTKs | In-Cell Western (ICW) | A549 (NSCLC) | EC50 (pSTAT3) | 175 ± 21 nM | [1][4] |
| This compound | SRC, STAT3 | Western Blot | TU167 (HNSCC) | pSRC / pSTAT3 | Dose-dependent inhibition | [1][4] |
| Ruxolitinib | JAK1/JAK2 | Biochemical Assay | N/A | IC50 (JAK1) | 3.3 nM | |
| Ruxolitinib | JAK1/JAK2 | Biochemical Assay | N/A | IC50 (JAK2) | 2.8 nM | |
| Saracatinib | SRC/ABL | Biochemical Assay | N/A | IC50 (SRC) | 2.7 nM | |
| Napabucasin | STAT3 | Cellular Assay | Various | IC50 | Varies by cell line | [5] |
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical workflow for validating its target engagement.
Experimental Protocols
1. Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
This protocol is used to qualitatively or semi-quantitatively assess the reduction in STAT3 phosphorylation upon treatment with this compound.[6][7]
-
Cell Culture and Treatment: Plate STAT3-activated cancer cells (e.g., TU167) and allow them to adhere. Treat cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).[1]
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[8] Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and/or a loading control like β-actin.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[7] Analyze the band intensity to determine the dose-dependent inhibition of STAT3 phosphorylation.
2. In-Cell Western (ICW) for pSTAT3 Inhibition
This is a quantitative, plate-based immunoassay to determine the EC50 of pSTAT3 inhibition.[1][4]
-
Cell Culture and Treatment: Seed cells (e.g., A549) in a 96-well, black-walled plate. After adherence, treat with a serial dilution of this compound for the desired time.
-
Fixation and Permeabilization:
-
Remove media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[10]
-
Wash the wells multiple times with PBS.
-
Permeabilize the cells with PBS containing 0.1% Triton X-100.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1-2 hours.[10]
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash wells extensively with PBS + 0.1% Tween-20.
-
Incubate for 1 hour in the dark with an IRDye-conjugated secondary antibody.
-
For normalization, a second primary antibody for a total protein or housekeeping protein can be co-incubated, followed by a secondary antibody with a different fluorescent dye.
-
-
Detection and Analysis: Wash the wells, ensure they are dry, and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for pSTAT3 and the normalization protein. Calculate the ratio of pSTAT3 to the normalizer and plot the dose-response curve to determine the EC50 value.
Part 2: Debio 0123 - A Selective WEE1 Kinase Inhibitor
Debio 0123 is an investigational, orally-available, and highly selective ATP-competitive inhibitor of WEE1 kinase.[11][12] WEE1 is a critical regulator of the G2/M cell cycle checkpoint. By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1, also known as CDC2), WEE1 prevents cells from entering mitosis, allowing time for DNA repair.[12][13] In cancer cells, particularly those with a defective G1 checkpoint (e.g., TP53 mutations), inhibiting WEE1 with Debio 0123 abrogates the G2/M checkpoint, forcing cells with damaged DNA into premature mitosis, which leads to mitotic catastrophe and apoptosis.[11][14]
Data Presentation: Comparison of Debio 0123 and Alternative WEE1 Inhibitors
Target engagement for WEE1 inhibitors is validated by measuring the reduction in the phosphorylation of its direct substrate, CDC2 (at Tyr15). This is a key pharmacodynamic (PD) biomarker.
| Compound | Target(s) | Assay Type | Tissue/Cell | Key Parameter | Value | Reference |
| Debio 0123 | WEE1 | IHC | Patient Skin Biopsies | pCDC2 Reduction | Consistent from 150-200 mg dose | [11][15][16] |
| Debio 0123 | WEE1 | IHC | Patient Tumor Biopsies | pCDC2 Reduction | Up to 64% reduction observed | [11] |
| Debio 0123 | WEE1 | Biochemical Assay | N/A | IC50 | Low nanomolar range | [12][13] |
| AZD1775 | WEE1, PLK1 | Western Blot | HNSCC Tumors | pY15-Cdk Reduction | Observed in responders | [17][18] |
| ZN-c3 | WEE1 | IHC | Patient Skin Biopsies | pCDK1 Reduction | Active target engagement shown |
Signaling Pathway & Experimental Workflow
The diagrams below show the WEE1 signaling pathway and the clinical workflow used to confirm Debio 0123 target engagement.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Debio-0617B - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Detection of the expression of STAT3 and its phosphorylation [bio-protocol.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 11. debiopharm.com [debiopharm.com]
- 12. debiopharm.com [debiopharm.com]
- 13. researchgate.net [researchgate.net]
- 14. oncozine.com [oncozine.com]
- 15. Pharmacodynamic marker modulation of the selective WEE1 inhibitor Debio 0123 in patient biopsies from phase 1 clinical trial - Debiopharm [debiopharm.com]
- 16. ascopubs.org [ascopubs.org]
- 17. A Phase I Clinical Trial of AZD1775 in Combination with Neoadjuvant Weekly Docetaxel and Cisplatin before Definitive Therapy in Head and Neck Squamous Cell Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Debio Compounds with Standard Chemotherapy
Introduction
This guide provides a comparative analysis of the synergistic effects of Debiopharm's oncology compounds when combined with standard chemotherapy. It is intended for researchers, scientists, and drug development professionals. While the initial topic of interest was Debio 0617B, a comprehensive review of available data indicates that Debio 0123, a WEE1 inhibitor, has more substantial and publicly available evidence of synergistic activity with conventional chemotherapeutic agents. This compound, a multi-kinase inhibitor targeting the JAK/SRC/STAT3 pathway, shows promise in preclinical models, particularly in combination with targeted agents like erlotinib, but data on its synergy with standard chemotherapy is limited.[1][2][3] This guide will therefore primarily focus on the well-documented synergistic potential of Debio 0123, with a concluding section on the current understanding of this compound.
Debio 0123: A WEE1 Inhibitor Potentiating DNA-Damaging Chemotherapy
Debio 0123 is an oral, potent, and highly selective inhibitor of WEE1 kinase, a critical regulator of the G2/M and S-phase cell cycle checkpoints.[4] By inhibiting WEE1, Debio 0123 prevents cancer cells from arresting their cell cycle to repair DNA damage induced by chemotherapy, leading to an accumulation of DNA breaks, mitotic catastrophe, and subsequent cancer cell death.[4][5] This mechanism provides a strong rationale for combining Debio 0123 with DNA-damaging agents.
Mechanism of Synergistic Action
The synergistic effect of Debio 0123 with standard chemotherapy is rooted in the abrogation of crucial cell cycle checkpoints. DNA-damaging chemotherapies, such as platinum agents (e.g., carboplatin) and topoisomerase inhibitors (e.g., etoposide), induce significant DNA lesions. In response, cancer cells activate the WEE1-mediated checkpoint to arrest the cell cycle and allow for DNA repair. Inhibition of WEE1 by Debio 0123 overrides this repair mechanism, forcing the cells to enter mitosis with damaged DNA, which results in apoptosis.[4][5]
Preclinical Evidence of Synergy
In vitro and in vivo preclinical studies have demonstrated the synergistic anti-tumor effects of Debio 0123 in combination with standard-of-care chemotherapies in various cancer models, particularly in small cell lung cancer (SCLC) and glioblastoma.
Table 1: Preclinical Synergy of Debio 0123 with Standard Chemotherapy in SCLC Models
| Cancer Model | Combination Agents | Key Findings | Reference |
| NCI-H446 SCLC Cell Line | Debio 0123 + Carboplatin | Demonstrated synergy across a broad range of doses. | Debiopharm Publication |
| NCI-H466 SCLC Xenograft | Debio 0123 + Carboplatin | Significant tumor growth inhibition (TGI) of 67% for the combination vs. monotherapies. | Debiopharm Publication |
| NCI-H1048 SCLC Xenograft | Debio 0123 + Etoposide | Significant TGI of 78% for the combination. | Debiopharm Publication |
| SC6 SCLC PDX Model | Debio 0123 + Etoposide | TGI of 61% for the combination. | Debiopharm Publication |
| NCI-H1048 SCLC Xenograft | Debio 0123 + Carboplatin + Etoposide | Triple combination resulted in a TGI of 72%, significantly better than vehicle, Debio 0123 alone, or carboplatin/etoposide. | Debiopharm Publication |
Clinical Evaluation of Debio 0123 in Combination with Chemotherapy
The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of Debio 0123 in combination with standard chemotherapy in patients with advanced solid tumors.
Table 2: Ongoing Clinical Trials of Debio 0123 in Combination with Chemotherapy
| Trial Identifier | Phase | Combination Regimen | Patient Population | Status (as of late 2025) |
| NCT03968653 | Phase 1 | Debio 0123 + Carboplatin | Advanced solid tumors that have progressed after platinum-based therapy. | Active, not recruiting.[3] |
| NCT05815160 | Phase 1 | Debio 0123 + Carboplatin + Etoposide | Recurrent or progressive Small Cell Lung Cancer (SCLC) after platinum-based therapy. | Recruiting.[5] |
| NCT05765812 | Phase 1/2 | Debio 0123 + Temozolomide +/- Radiotherapy | Recurrent or newly diagnosed Glioblastoma (GBM). | Recruiting.[6] |
Preliminary results from the NCT03968653 study have shown that Debio 0123 in combination with carboplatin has a manageable safety profile and has demonstrated anti-tumor activity in patients with platinum-resistant cancers, including confirmed partial responses in patients with platinum-resistant ovarian cancer.[7]
Experimental Protocols
In Vitro Synergy Assessment (Example)
-
Cell Lines: NCI-H446 SCLC cells.
-
Method: Cells are treated with a matrix of increasing concentrations of Debio 0123 and carboplatin, both alone and in combination.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis: Synergy is quantified using models such as the Bliss independence or Loewe additivity models. The Chou-Talalay method can also be used to calculate a Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Studies (Example)
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells (e.g., 5 x 10^6 NCI-H1048 SCLC cells).
-
Treatment: Once tumors reach a specified volume (e.g., 150 mm³), mice are randomized into treatment groups: vehicle control, Debio 0123 monotherapy, chemotherapy monotherapy, and the combination of Debio 0123 and chemotherapy. Dosing schedules are based on tolerability and efficacy studies.
-
Endpoints: Tumor volume is measured regularly. The primary endpoint is often tumor growth inhibition (TGI). Body weight is monitored as an indicator of toxicity.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical comparisons between treatment groups are performed.
This compound: A Multi-Kinase Inhibitor Targeting the STAT3 Pathway
This compound is a first-in-class kinase inhibitor that targets the phosphorylation of STAT3 and STAT5 by inhibiting key upstream kinases, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases.[1][8] The STAT3 signaling pathway is frequently activated in various cancers and is associated with tumor survival, metastasis, and chemoresistance.[1]
Preclinical Data and Potential for Synergy
Preclinical studies have shown that this compound has potent antiproliferative activity as a single agent in a range of cancer cell lines and patient-derived tumor xenografts.[1][9] In vivo, this compound has demonstrated efficacy in inhibiting tumor growth in several mouse xenograft models.[1]
A key study demonstrated synergistic activity when this compound was combined with the EGFR inhibitor erlotinib in a non-small cell lung cancer xenograft model.[1][2] This suggests that targeting the STAT3 pathway can enhance the efficacy of other targeted therapies.
Table 3: Preclinical Combination Data for this compound
| Cancer Model | Combination Agents | Key Findings | Reference |
| A549 NSCLC Xenograft | This compound + Erlotinib (EGFR inhibitor) | Synergistic activity in vivo. | [1][2] |
While there is a strong rationale for combining a STAT3 pathway inhibitor with chemotherapy to overcome chemoresistance, there is currently a lack of published data specifically evaluating the synergistic effects of this compound with standard cytotoxic chemotherapy agents.
Conclusion
Debio 0123 demonstrates significant synergistic potential with standard DNA-damaging chemotherapy agents, supported by a clear mechanism of action and a growing body of preclinical and clinical data. The ongoing clinical trials will be crucial in defining its role in treating cancers such as SCLC and glioblastoma. In contrast, while this compound shows promise as a multi-kinase inhibitor targeting the STAT3 pathway, further research is needed to establish its synergistic effects with standard chemotherapy regimens. The available evidence suggests its potential in combination with targeted therapies, but its broader application with conventional treatments remains to be explored. Researchers and drug development professionals should closely monitor the clinical development of Debio 0123 as a promising chemosensitizing agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases [infoscience.epfl.ch]
- 3. This compound Inhibits Growth of STAT3-Driven Solid Tumors through Combined Inhibition of JAK, SRC, and Class III/V Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. DEBIOPHARM LAUNCHES PHASE 1/2 COMBINATION TRIAL INVESTIGATING BRAIN-PENETRANT SELECTIVE WEE1 INHIBITOR FOR BRAIN CANCER PATIENTS [prnewswire.com]
- 6. Combined Inhibition of STAT3 and DNA Repair in Palbociclib-Resistant ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. debiopharm.com [debiopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Investigational Compounds Like Debio 0617B
Absence of specific public data on the disposal of the investigational oncology compound Debio 0617B necessitates a rigorous adherence to general best practices for the disposal of novel chemical entities. Researchers, scientists, and drug development professionals must operate under the assumption that such compounds are hazardous unless explicitly proven otherwise. This guide provides a procedural framework for the safe handling and disposal of investigational drugs where a specific Safety Data Sheet (SDS) is unavailable, ensuring the protection of personnel and the environment.
The primary directive for disposing of any investigational compound is to consult with your institution's Environmental Health and Safety (EHS) department.[1][2][3] This ensures compliance with all federal, state, and local regulations.[1][4][5] The EHS department can provide specific guidance on waste stream management, containerization, and disposal protocols tailored to your facility's capabilities and legal requirements.
Step-by-Step General Disposal Protocol for Investigational Compounds
For a novel compound such as this compound, a cautious and systematic approach to disposal is paramount. The following steps outline a general procedure:
-
Hazard Assessment and Classification: In the absence of specific data, treat the compound as hazardous.[4] Evaluate any known information about its chemical class, synthesis precursors, or biological targets to infer potential hazards. The responsibility for the initial hazard determination lies with the generating laboratory personnel who are most familiar with the substance.[6]
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Segregation of Waste: Do not mix investigational chemical waste with other waste streams.[7] Keep it segregated to prevent unforeseen chemical reactions.[8] It is crucial to separate different types of chemical waste, such as halogenated and non-halogenated solvents, and to keep liquids and solids in separate containers unless they are part of the same process mixture.[7]
-
Containerization:
-
Use a compatible, leak-proof container for waste accumulation.[4][8] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with no cracks or leaks, and must have a secure cap.[3]
-
Leave adequate headspace in liquid waste containers (e.g., do not fill past the neck) to allow for expansion.[8]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][2]
-
The label must include the full chemical name ("this compound" and any solvents or other components), the quantity or concentration, the date of accumulation, the place of origin (e.g., lab and room number), and the Principal Investigator's name and contact information.[1][2]
-
Do not use abbreviations or chemical formulas.[3]
-
Indicate any suspected hazards by checking the appropriate hazard pictograms on the label.[1]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][8]
-
Ensure the SAA is a secure location and that incompatible wastes are segregated.[8]
-
Secondary containment, such as a plastic tub, should be used for liquid waste containers.[9]
-
-
Request for Disposal:
-
Once the container is full or you are ready to dispose of the waste, submit a hazardous waste pickup request to your institution's EHS department.[1][10]
-
Do not transport hazardous waste yourself.[10] Trained EHS personnel will collect the waste for proper disposal, which typically involves incineration for investigational pharmaceutical substances.[2][11]
-
Key Experimental Protocols: Hazard Characterization
In the absence of an SDS, basic in-lab tests, if deemed safe to perform by the PI and EHS, can help in preliminary hazard characterization for disposal purposes. These should only be conducted by trained personnel with appropriate safety measures in place.
-
pH Test: A simple pH test using litmus paper or a pH meter on an aqueous solution or wetting of the solid can determine if the material is corrosive (pH ≤ 2 or ≥ 12.5).[4]
-
Reactivity Test (with caution): Assessing reactivity with water or other substances should only be done based on a thorough understanding of the compound's chemical structure and potential functional groups. This is generally discouraged without expert consultation.
Quantitative Data Summary: General Hazard Considerations for Novel Compounds
For an unknown or novel compound, consider the potential for the following hazards. This table provides a framework for the initial assessment that will inform disposal decisions.
| Hazard Characteristic | Description | Disposal Consideration |
| Ignitability | Liquids with a flash point < 140°F, solids that can spontaneously combust, oxidizers. | Segregate from other wastes, especially reducing agents. Use fire-resistant containers if necessary. |
| Corrosivity | Aqueous solutions with pH ≤ 2 or ≥ 12.5. | Store in a corrosion-resistant container. Do not store in metal containers. Segregate from materials that could react with acids or bases.[8] |
| Reactivity | Unstable materials, substances that react violently with water, or generate toxic gases when mixed with acids or bases. | Isolate from water and other incompatible chemicals. Handle with extreme caution. |
| Toxicity | Harmful or fatal if ingested, inhaled, or absorbed through the skin. This should be assumed for investigational drugs. | Handle with appropriate PPE. All waste must be collected for incineration. Drain disposal is strictly prohibited.[1][10] |
Disposal Workflow for Investigational Compounds
The following diagram illustrates the decision-making process for the proper disposal of an investigational compound like this compound.
Caption: Decision workflow for the disposal of investigational chemical compounds.
By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant disposal of novel compounds like this compound, fostering a culture of safety and environmental responsibility.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Debio 0617B
Disclaimer: This document provides guidance on the safe handling of Debio 0617B, an investigational potent compound. This information is based on best practices for handling cytotoxic and potent pharmaceutical agents in a research setting. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it must be handled with the utmost caution, assuming it is a hazardous substance. All personnel must receive appropriate training and adhere to their institution's safety protocols and regulations. A risk assessment should be conducted before any handling of this compound.
Hazard Identification and Communication
As an investigational oncology drug, this compound should be treated as a potent, cytotoxic compound. Potential hazards include toxicity upon inhalation, ingestion, or skin contact, as well as potential for carcinogenicity, mutagenicity, and teratogenicity.
Table 1: Assumed Hazard Classification
| Hazard Category | Potential Effects |
| Acute Toxicity | May be harmful or fatal if swallowed, inhaled, or absorbed through the skin. |
| Skin/Eye Irritation | May cause severe skin and eye irritation or burns. |
| Sensitization | May cause allergic skin or respiratory reactions. |
| Long-Term Effects | Suspected of causing cancer, genetic defects, or harm to an unborn child. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Engineering Control | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing/Aliquoting (Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety Goggles & Face Shield | NIOSH-approved respirator (e.g., N95) |
| Reconstitution/Dilution (Liquid) | Chemical Fume Hood or Class II Biosafety Cabinet | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety Goggles | Recommended, based on risk assessment |
| In Vitro/In Vivo Procedures | Class II Biosafety Cabinet or appropriate ventilated enclosure | Double Nitrile Gloves | Disposable, fluid-resistant gown | Safety Glasses with side shields | Based on risk assessment |
-
Glove Selection: Use powder-free nitrile gloves tested for use with chemotherapy drugs. Change gloves immediately if contaminated and on a regular basis.
-
Gowns: Gowns should be disposable, lint-free, made of a low-permeability fabric, with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
Experimental Protocols
-
Preparation:
-
Assemble all necessary materials (spatula, weigh paper/boat, vials, solvent, etc.) within a certified chemical fume hood or ventilated balance enclosure.
-
Line the work surface with a disposable plastic-backed absorbent pad.
-
Don all required PPE as specified in Table 2.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder onto a tared weigh paper or boat.
-
Avoid creating dust. If a small amount of powder is spilled, gently wipe it with a damp absorbent pad.
-
-
Reconstitution:
-
Carefully transfer the weighed powder into a vial.
-
Slowly add the appropriate solvent, directing the stream to the side of the vial to avoid aerosolization.
-
Securely cap the vial and mix gently until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe down the exterior of the vial.
-
Dispose of all contaminated materials (weigh paper, absorbent pad, outer gloves) in the designated cytotoxic waste container.
-
Decontaminate the work surface.
-
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces with a suitable agent, such as a 10% bleach solution, followed by a rinse with 70% ethanol to remove the bleach residue.
-
Spill Management:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with absorbent pads from a cytotoxic spill kit.
-
For liquid spills, work from the outside in to contain the spill.
-
For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Clean the spill area with a deactivating agent, followed by a rinse.
-
Report the spill to the appropriate institutional safety personnel.
-
Disposal Plan
All materials that have come into contact with this compound must be disposed of as hazardous cytotoxic waste.
Table 3: Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, gowns, plasticware, absorbent pads) | Puncture-resistant, leak-proof container with a lid, labeled "Cytotoxic Waste" | Seal the container when 3/4 full. Follow institutional guidelines for hazardous waste pickup. |
| Liquid Waste (unused solutions, contaminated media) | Leak-proof, shatter-resistant container, labeled "Cytotoxic Liquid Waste" | Do not pour down the drain. Keep the container sealed when not in use. Follow institutional guidelines. |
| Sharps Waste (needles, syringes, glass vials) | Puncture-proof sharps container, labeled "Cytotoxic Sharps Waste" | Do not recap needles. Dispose of immediately after use. Seal the container when 3/4 full. |
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety at each step.
Caption: Workflow for safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
